Product packaging for Beclomethasone valerate(Cat. No.:CAS No. 52619-18-8)

Beclomethasone valerate

Cat. No.: B193700
CAS No.: 52619-18-8
M. Wt: 493 g/mol
InChI Key: CYBACPSHBXABHX-SUYDQAKGSA-N
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Description

Betamethasone Valerate Impurity H is a derivative of Beclomethasone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37ClO6 B193700 Beclomethasone valerate CAS No. 52619-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBACPSHBXABHX-SUYDQAKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967055
Record name 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate
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Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52619-18-8
Record name Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)-
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Record name Beclomethasone valerate
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Record name 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate
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Record name 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate
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Record name BECLOMETHASONE VALERATE
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Synthesis and Chemical Derivatization of Beclomethasone Valerate

Methodologies for Chemical Synthesis

The primary method for synthesizing beclomethasone (B1667900) valerate (B167501) is through the esterification of betamethasone (B1666872). This process involves the reaction of betamethasone with a valerate derivative to form the desired ester.

The synthesis of beclomethasone 17-valerate can be achieved by reacting betamethasone with trimethyl orthovalerate. google.com This reaction is a critical step in forming the 17-valerate ester, which is a key structural feature of the final product. wikipedia.org Another approach involves the reaction of betamethasone with valeric anhydride (B1165640) in the presence of a suitable catalyst to yield beclomethasone valerate. The esterification specifically targets the hydroxyl groups at the C17 and C21 positions of the betamethasone molecule. researchgate.net

A detailed synthetic route involves several steps starting from a betamethasone intermediate. This can include a Grignard reaction, iodination, and subsequent hydrolysis to yield betamethasone, which is then esterified. google.com The esterification can also be part of a multi-step synthesis starting from related steroid precursors, involving reactions like elimination, methylation, and cyano group substitution before the final esterification step. google.com

The choice of solvent is crucial in the synthesis of this compound as it can significantly influence reaction rates and product yield. Tetrahydrofuran (THF) is a commonly used solvent for the reaction between betamethasone and trimethyl orthovalerate. google.com The use of THF is advantageous as it facilitates high yield, is low in cost, and can be conveniently recovered, making it suitable for industrial-scale production. google.com

Other solvents mentioned in synthetic preparations include polar organic solvents like lower aliphatic alcohols (e.g., methanol (B129727), ethanol), ketones (e.g., acetone), and ethers (e.g., diethyl ether, dioxane). google.com For instance, in the hydrolysis step to produce betamethasone from a carboxylate intermediate, a mixed solvent system of methanol and methylene (B1212753) chloride is often preferred. google.com The photodegradation of betamethasone-17 valerate has been observed to be greater in solvents with lower dielectric constants, with the rate of degradation following the order of methanol > acetonitrile (B52724) > acetonitrile/buffer mixture. nih.gov

SolventRole in SynthesisReference
Tetrahydrofuran (THF)Reaction solvent for esterification of betamethasone with trimethyl orthovalerate. google.com
MethanolComponent of mixed solvent for crystallization and washing. Also studied in degradation analysis. nih.govgoogle.comgoogle.com
Methylene ChlorideComponent of mixed solvent for hydrolysis reaction. google.com
AcetoneUsed as a polar organic solvent in various reaction steps. google.com
AcetonitrileStudied as a solvent in photodegradation analysis. nih.gov

The optimization of catalysts and reagents is essential for an efficient synthesis process. In the synthesis of betamethasone 17-valerate, p-toluenesulfonic acid (tosic acid) is used as a catalyst for the reaction between betamethasone and trimethyl orthovalerate. google.com Following this, an aqueous sulfuric acid solution is added to the reaction mixture. google.com

In other synthetic routes, various reagents are employed for different transformations. For instance, halide reagents such as N-bromosuccinimide (NBS) and acid catalysts like perchloric acid are used in halogenation steps. google.com For fluorination reactions, hydrogen fluoride (B91410) is a key reagent. google.com The hydrolysis of ester intermediates is typically carried out using a base like sodium hydroxide. google.com The addition of pyridine (B92270) to the reaction mixture after hydrolysis, followed by extraction with a sodium chloride aqueous solution, has been shown to reduce costs. google.com

Role of Specific Solvents in Synthesis Processes

Process Optimization and Scalability Studies

Translating a laboratory-scale synthesis to an industrial scale requires careful consideration of various factors to ensure efficiency, cost-effectiveness, and high product yield.

Industrial Scale Synthesis Considerations

For industrial production, the entire synthetic process must be robust and scalable. A method utilizing THF as a solvent for the esterification of betamethasone is considered suitable for industrialization due to high yields, lower costs, and ease of solvent recovery. google.com The process also includes a specific crystallization step using a mixture of methanol, water, and glacial acetic acid to purify the product. google.com

Challenges in scaling up the synthesis of related corticosteroids like beclomethasone dipropionate include inconsistent yields and byproduct formation, highlighting the need for process optimization. researchgate.net A practical and scalable synthesis of beclomethasone dipropionate from a 16β-methyl epoxide intermediate has been developed, achieving an 82% yield on a kilogram scale, demonstrating a cost-effective and industrially applicable methodology. researchgate.netnih.gov

Yield Enhancement Strategies

Several strategies are employed to enhance the yield of this compound. One patented method focuses on optimizing the esterification conditions and reducing hydrolysis during the aftertreatment of a brominated intermediate, which reportedly increased the yield from 65% to 70-75%. google.com This optimization involved reducing the consumption of potassium carbonate and acetone, which also shortened the operation time and reduced costs. google.com

Another approach to improving yield involves a multi-step synthesis starting from a different precursor, which is described as having cheap raw materials and providing a high and stable yield. google.comgoogle.com This method involves a series of reactions including elimination, methylation, cyano-group substitution, and esterification. google.comgoogle.com The choice of crystallization solvent mixture is also a critical factor in maximizing the recovery of the final product in a pure form. google.com

Synthetic ApproachKey Optimization StrategyReported YieldReference
Esterification of Betamethasone with Trimethyl OrthovalerateUse of THF as solvent, specific crystallization process.High yield (specific percentage not stated) google.com
Synthesis from a Brominated IntermediateOptimization of esterification and reduction of hydrolysis during workup.70-75% (improved from 65%) google.com
Multi-step Synthesis from Compound IUse of inexpensive raw materials and a specific reaction sequence.High and stable (specific percentage not stated) google.comgoogle.com
Synthesis of Beclomethasone Dipropionate from 16β-methyl epoxideScalable methodology with selective propionylation.82% (on kilogram scale) researchgate.netnih.gov

Byproduct Formation and Mitigation in Synthesis

The synthesis of corticosteroids like this compound is a multi-step process that can be susceptible to the formation of various byproducts, which can impact the purity, yield, and safety of the final active pharmaceutical ingredient (API). Challenges in the synthesis of beclomethasone dipropionate, a related compound, include inconsistent yields and byproduct formation, highlighting the need for process optimization. researchgate.net

During the synthesis of fluorinated corticosteroids, side reactions can lead to the generation of impurities. For instance, in the synthesis of fluticasone (B1203827) propionate (B1217596), another fluorinated corticosteroid, the use of xenon difluoride as a fluorinating agent can lead to the cleavage of a thioester group, forming a 17-propionate hydroxy acid byproduct. americanpharmaceuticalreview.com The reaction conditions, such as temperature and reaction time, must be carefully controlled to minimize this degradation. americanpharmaceuticalreview.com

In the broader context of steroid synthesis from phytosterols, the generation of byproducts is a common challenge. For example, during the production of androst-4-ene-3,17-dione (AD), a key steroid intermediate, 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4HBC) is generated as a byproduct. mdpi.com The activity of key enzymes, such as 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-sterone-9α-hydroxylase (Ksh), plays a crucial role in determining the product profile and the formation of byproducts. mdpi.com Inactivation or overexpression of these enzymes can be employed to reduce the generation of unwanted side products. mdpi.com

The isolation of isomers of betamethasone from the mother liquor of a manufacturing process underscores the potential for isomeric byproduct formation. researchgate.net These isomers, such as 8α-fluoro-11β,17α,21-trihydroxy-16β-methyl-9β-pregna-1,4-diene-3,20-dione and 14β-fluoro-11β,17α,21-trihydroxy-16β-methyl-8α,9β-pregna-1,4-diene-3,20-dione, need to be identified and controlled to ensure the purity of the final product. researchgate.net

Mitigation strategies for byproduct formation often involve a combination of approaches:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, reaction time, and the rate of reagent addition can significantly influence the selectivity of the desired reaction and minimize side reactions. americanpharmaceuticalreview.com

Catalyst Selection: The use of specific catalysts can enhance the yield and selectivity of the desired product. For instance, in the preparation of betamethasone acetate (B1210297), the use of an ammonium (B1175870) salt as a catalyst was found to greatly improve the product yield and reaction preference, leading to a more stable intermediate. google.com

Purification Techniques: Advanced chromatographic methods are essential for separating the desired compound from structurally similar byproducts and impurities. biosynth.com

Genetic Engineering of Biocatalysts: In biotransformation processes, modifying the genetic makeup of microorganisms to enhance the activity of desired enzymes or eliminate enzymes responsible for byproduct formation is a powerful strategy. mdpi.com

Design and Synthesis of Novel this compound Derivatives

The quest for more potent and safer anti-inflammatory agents has driven the design and synthesis of novel derivatives of this compound. These efforts are primarily focused on structure-directed modifications, the creation of hybrid compounds, and the use of biotechnological approaches.

Structure-Directed Modifications for Enhanced Activity

Structural modifications of the corticosteroid nucleus can profoundly impact its anti-inflammatory activity. drugs.com Key modifications that have been explored include:

Halogenation: The introduction of a fluorine atom at the 9α-position and a chlorine atom at the 21-position has been shown to increase anti-inflammatory activity. drugs.com

Esterification: Esterification at the 17- and 21-positions enhances the lipophilicity of the molecule, which can improve its penetration into the skin and local bioavailability. maynoothuniversity.ie For example, betamethasone dipropionate, with two ester groups, is more potent than betamethasone valerate, which has only one. drugbank.com

Modifications at C16 and C17: The presence of a 16β-methyl group is a characteristic feature of betamethasone and its derivatives, distinguishing them from 16α-methyl analogs like dexamethasone (B1670325). The nature of the ester group at the 17-position is also critical. Researchers have synthesized a series of 9α,11β-dichloro-16-methyl corticosteroid 17-heteroaryl carboxylates. nih.gov Among these, the 21-chloro 17-(2'-furoate) derivative was found to be eight times as potent as betamethasone valerate in a topical anti-inflammatory assay. nih.gov

CompoundStructural ModificationRelative Anti-inflammatory Potency
Betamethasone Valerate17-valerate esterReference
21-chloro 17-(2'-furoate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid9α,11β-dichloro, 16α-methyl, 21-chloro, 17-(2'-furoate) ester8 times as potent as betamethasone valerate nih.gov
21-fluoro 17-(2'-furoate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid9α,11β-dichloro, 16α-methyl, 21-fluoro, 17-(2'-furoate) ester3 times as potent as betamethasone valerate nih.gov
21-chloro 17-(2'-theonate) derivative of 9α,11β-dichloro-16α-methyl corticosteroid9α,11β-dichloro, 16α-methyl, 21-chloro, 17-(2'-theonate) ester3 times as potent as betamethasone valerate nih.gov

Hybrid Compound Synthesis (e.g., with H₂S-donors)

A promising strategy in drug design is the creation of hybrid molecules that combine the pharmacophores of two different drugs to achieve synergistic or enhanced therapeutic effects. researchgate.net In recent years, researchers have synthesized hybrid compounds by covalently linking this compound with hydrogen sulfide (B99878) (H₂S)-donating moieties. nih.govsemanticscholar.org H₂S is an endogenous gasotransmitter with demonstrated anti-inflammatory properties. researchgate.netsemanticscholar.org

The rationale behind this approach is that the resulting hybrid compound can deliver both the potent anti-inflammatory action of the corticosteroid and the beneficial effects of H₂S, potentially leading to improved efficacy and a better safety profile. researchgate.netsemanticscholar.org Several H₂S-releasing derivatives of betamethasone 17-valerate have been synthesized and evaluated. semanticscholar.org These hybrids have been shown to release H₂S and exhibit enhanced inhibitory effects on mast cell degranulation compared to the parent glucocorticoid. semanticscholar.orgunina.it

Hybrid Compound TypeH₂S-Donating MoietyObserved Effect
Betamethasone 17-valerate - H₂S hybridADT-OH, thioamides, isothiocyanates, benzodithioates semanticscholar.orgRelease of H₂S, enhanced inhibition of mast cell degranulation semanticscholar.orgunina.it
Triamcinolone (B434) acetonide - H₂S hybridVarious H₂S-donor moieties nih.govInhibition of mast cell degranulation, massive membrane hyperpolarization of bronchial smooth muscle cells nih.govunina.it

Biotransformation and Biocatalysis Approaches for Analog Production

Biotransformation and biocatalysis offer powerful and environmentally friendly alternatives to traditional chemical synthesis for the production of steroid analogs. nih.govnih.gov These methods utilize whole microbial cells or isolated enzymes to perform specific and selective chemical modifications on a substrate molecule. nih.gov

Key enzymatic reactions relevant to the synthesis of corticosteroid analogs include:

Hydroxylation: The introduction of hydroxyl groups at specific positions of the steroid nucleus (e.g., 9α, 11α, 11β) is a crucial step in the synthesis of many corticosteroids. nih.gov Microbial hydroxylation, for instance, played a pivotal role in making the industrial production of cortisone (B1669442) economically feasible. nih.gov

Dehydrogenation: The introduction of a double bond at the C1-C2 position of the steroid A-ring, catalyzed by 3-ketosteroid-Δ1-dehydrogenases (KstDs), is a common feature of potent corticosteroids. researchgate.net Engineered KstDs have been used in the synthesis of 16β-methylcorticoids. nih.gov

Acylation: Lipases are enzymes that can be used for the stereo- and regioselective acylation of steroid molecules, which is useful for introducing ester functionalities. mdpi.com

While direct biocatalytic production of this compound itself is not extensively documented in the provided search results, the principles of biocatalysis are clearly applicable to the synthesis of its precursors and analogs. nih.govnih.gov For example, a chemo- and biocatalytic route has been developed for the asymmetric synthesis of related 16β-methylcorticoids, such as beclomethasone dipropionate. nih.gov This approach utilized an engineered 3-ketosteroid-Δ1-dehydrogenase for the crucial dehydrogenation step. nih.gov

Stereochemical Considerations in Synthesis

The biological activity of corticosteroids is highly dependent on their stereochemistry. maynoothuniversity.ie The specific three-dimensional arrangement of atoms in the molecule dictates its ability to bind to the glucocorticoid receptor and elicit a therapeutic response.

The synthesis of this compound must control the stereochemistry at multiple chiral centers within the steroid nucleus. A key stereochemical feature of betamethasone and its derivatives is the 16β-methyl group, which distinguishes it from the 16α-methyl configuration found in dexamethasone analogs. This seemingly minor difference in the spatial orientation of the methyl group has a profound impact on the biological activity.

Furthermore, the stereochemistry at other positions, such as the 9α-fluoro and 11β-hydroxyl groups, is critical for anti-inflammatory potency. drugs.com Synthetic strategies must therefore employ stereoselective reactions to ensure the formation of the desired isomer. For instance, in the synthesis of 16β-methylcorticoids, a substrate-controlled diastereoselective and enantioselective Mn-catalyzed oxidation-reduction hydration was used to install the chiral C16β-Me and C17α-OH groups. nih.gov

The potential for the formation of stereoisomers as byproducts is a significant concern. As mentioned earlier, isomers of betamethasone with altered stereochemistry at the 8 and 9 positions have been isolated from manufacturing processes. researchgate.net The characterization and control of these stereoisomers are essential for ensuring the quality and consistency of the final drug product.

Molecular Mechanisms of Action of Beclomethasone Valerate

Glucocorticoid Receptor (GR) Agonism and Binding Dynamics

The primary mechanism of action for beclomethasone (B1667900) valerate (B167501) involves its function as an agonist for the glucocorticoid receptor (GR). wikipedia.orgresearchgate.net This interaction initiates a cascade of events that alters cellular function.

Intracellular Glucocorticoid Receptor Binding

As a lipophilic molecule, beclomethasone valerate can pass through the cell membrane to interact with its target. creative-diagnostics.com Inside the cell, it binds to specific glucocorticoid receptors (GRs) that are primarily located in the cytoplasm in an inactive state, complexed with heat shock proteins (Hsp), such as Hsp70 and Hsp90. nih.govgeneesmiddeleninformatiebank.nldvm360.com The GR is a member of the nuclear receptor superfamily of transcription factors. plos.orgnih.gov this compound is the 17-valerate ester of beclomethasone. nih.govgeneesmiddeleninformatiebank.nl

Receptor-Steroid Complex Formation and Translocation to the Nucleus

The binding of this compound to the GR induces a conformational change in the receptor protein. nih.gov This change causes the dissociation of the heat shock proteins from the receptor. dvm360.com The newly formed, activated receptor-steroid complex then translocates from the cytoplasm into the cell nucleus. patsnap.comresearchgate.netijdvl.com This nuclear import is a critical step, allowing the complex to interact with the cell's genetic material. nih.gov

Glucocorticoid Response Element (GRE) Interaction and Gene Transcription Modulation

Once inside the nucleus, the activated GR-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comresearchgate.netdvm360.com This interaction with GREs allows the receptor to directly modulate the transcription of these genes. nih.govgeneesmiddeleninformatiebank.nl The binding to GREs can lead to either an increase (transactivation) or a decrease (transrepression) in the rate of gene transcription. researchgate.netplos.org The anti-inflammatory effects of glucocorticoids are largely attributed to the repression of pro-inflammatory genes. researchgate.net This is often achieved through an indirect mechanism where the activated GR interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), inhibiting their pro-inflammatory actions. researchgate.netplos.org

Specific Differences in Glucocorticoid Receptor Transactivation Function

Research has revealed specific differences in the transactivation function of the glucocorticoid receptor depending on the bound ligand and the species. nih.gov While dexamethasone (B1670325), betamethasone (B1666872), and their esterified derivatives show full transrepression activity via both human and rat GR, their transactivation capabilities can differ. nih.gov Esterified betamethasone, for instance, demonstrates only partial transactivation agonistic activity in cells with rat GR, whereas it acts as a full agonist with human GR. nih.gov This species-specific difference in transactivation potency does not appear to stem from differences in receptor binding affinity. nih.gov

Relative Binding Affinities Compared to Other Glucocorticoids

The therapeutic potency of a glucocorticoid is related to its binding affinity for the glucocorticoid receptor. ijdvl.com The esterification of the steroid molecule can significantly influence this affinity. nih.gov For instance, the elongation of the ester chain from acetate (B1210297) to valerate at the C-17 position tends to increase both the binding affinity for the receptor and the lipophilicity of the steroid. nih.gov

Studies comparing various glucocorticoids have shown differences in their relative binding affinity (RBA) to the GR. Beclomethasone's active metabolite, beclomethasone 17-monopropionate (17-BMP), exhibits a high binding affinity for the human glucocorticoid receptor. drugbank.com The selectivity of glucocorticoids for the GR over other steroid receptors, like the progesterone (B1679170) receptor (PR), also varies. Less lipophilic glucocorticoids such as betamethasone and beclomethasone tend to show higher selectivity for the GR. nih.gov

CompoundRelative Binding Affinity (RBA) for GRSelectivity (RBAGR/RBAPR)Notes
BetamethasoneData not specified in sources1,375High selectivity. nih.gov
BeclomethasoneData not specified in sources760High selectivity. nih.gov
DexamethasoneData not specified in sources476High selectivity. nih.gov
Beclomethasone 17-Monopropionate (17-BMP)~13 times that of dexamethasone9Active metabolite of beclomethasone dipropionate. drugbank.comnih.gov
BudesonideData not specified in sources44Highest selectivity among compared inhaled glucocorticoids. nih.gov
Fluticasone (B1203827) Propionate (B1217596)Data not specified in sources12Lower selectivity compared to budesonide. nih.gov
Mometasone (B142194) FuroateData not specified in sources1.1Least selective among compared inhaled glucocorticoids. nih.gov

Regulation of Gene Expression

The binding of the this compound-GR complex to DNA ultimately modifies the expression of a wide array of genes. nih.govgeneesmiddeleninformatiebank.nlmedchemexpress.com This regulation is the cornerstone of its anti-inflammatory effects.

The activated GR can upregulate the transcription of genes that code for anti-inflammatory proteins. nih.govpatsnap.com A key example is the increased synthesis of annexin-1 (also known as lipocortin-1). patsnap.com Conversely, and perhaps more critically for its anti-inflammatory action, the GR complex represses the expression of numerous pro-inflammatory genes. patsnap.comresearchgate.net This repression leads to a decreased synthesis of inflammatory mediators, including:

Cytokines and Chemokines: Such as interleukins (e.g., IL-1b). patsnap.comresearchgate.net

Adhesion Molecules: Which facilitate the migration of inflammatory cells. patsnap.com

Inflammatory Enzymes: Including cyclooxygenase-2 (COX-2) and phospholipase A2. patsnap.com

By inhibiting these factors, this compound effectively reduces the recruitment and activation of inflammatory cells like neutrophils, macrophages, and lymphocytes at the site of inflammation. patsnap.com

Gene/ProteinEffect of this compoundFunction
Annexin-1 (Lipocortin-1)Upregulation/Induced SynthesisAnti-inflammatory protein. nih.govpatsnap.com
Cytokines (e.g., Interleukins)Downregulation/Inhibited SynthesisPro-inflammatory signaling molecules. patsnap.com
ChemokinesDownregulation/Inhibited SynthesisMediate immune cell recruitment. patsnap.com
Cyclooxygenase-2 (COX-2)Downregulation/Inhibited SynthesisEnzyme in prostaglandin (B15479496) synthesis. patsnap.com
Phospholipase A2Downregulation/Inhibited SynthesisEnzyme that releases arachidonic acid. patsnap.com
mmp9Modulation can be context-dependentMatrix metalloproteinase involved in tissue remodeling. researchgate.net
fkbp5Upregulation/InducibleA well-known glucocorticoid receptor target gene. researchgate.net

Upregulation of Anti-inflammatory Protein Synthesis

A primary mechanism of this compound's anti-inflammatory action is through transactivation, a process that involves the GR complex binding to GREs on the promoter region of target genes, thereby increasing the transcription of anti-inflammatory proteins. nih.govdrugbank.com This leads to the synthesis of molecules that actively counteract the inflammatory process.

This compound, like other glucocorticoids, induces the synthesis and surface expression of Lipocortin-1 (LC1), also known as Annexin-1. patsnap.comnih.govscispace.com Research demonstrates that topical application of betamethasone-17-valerate (B13397696) causes a time-dependent increase in extracellular LC1 in the skin, with peak levels observed three hours after treatment, correlating with the compound's anti-inflammatory activity. nih.gov This effect is mediated specifically through the glucocorticoid receptor, as it can be blocked by the antagonist RU38486. nih.govnih.gov

The significance of LC1 induction lies in its ability to inhibit the enzyme phospholipase A2 (PLA2). nih.govmdpi.com By blocking PLA2, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. nih.govmdpi.com The crucial role of LC1 in the anti-inflammatory effect of this compound has been shown in studies where the inhibition of neurogenic edema by the steroid was reversed by antibodies against LC1. nih.gov

This compound also enhances the transcription of the gene encoding for the Interleukin-1 Receptor Antagonist (IL-1Ra). nih.govdrugbank.com IL-1Ra is a naturally occurring anti-inflammatory protein that functions by competitively inhibiting the binding of the pro-inflammatory cytokines Interleukin-1α (IL-1α) and Interleukin-1β (IL-1β) to their cell surface receptors. This action effectively neutralizes a key signaling pathway that promotes inflammation. The upregulation of IL-1Ra is a component of the genomic pathway where the activated glucocorticoid receptor promotes the expression of anti-inflammatory genes. nih.govnih.gov

Table 1: Upregulated Anti-inflammatory Proteins by this compound

ProteinAlternative NamePrimary Anti-inflammatory Function
Lipocortin-1 Annexin-1Inhibits phospholipase A2 (PLA2), blocking the synthesis of prostaglandins and leukotrienes. nih.govmdpi.com
IL-1 Receptor Antagonist IL-1RaBlocks the binding of pro-inflammatory cytokines IL-1α and IL-1β to their receptors.
Induction of Lipocortin-1 (Annexin-1)

Downregulation of Pro-inflammatory Gene Expression

The second major facet of this compound's mechanism is transrepression, where the activated glucocorticoid receptor interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). drugbank.comkaya.in This interference prevents these factors from switching on the genes that code for a wide array of inflammatory mediators. nih.gov

This compound effectively suppresses the gene expression of numerous pro-inflammatory cytokines and chemokines. nih.govdrugbank.com Clinical studies have demonstrated that treatment with beclomethasone dipropionate, a related corticosteroid, significantly reduces the levels of cytokines like IL-1β and granulocyte/macrophage colony-stimulating factor (GM-CSF), as well as chemokines such as IL-8, Macrophage Inflammatory Protein-1α (MIP-1α), and RANTES in response to allergen exposure. nih.gov This reduction in inflammatory mediators correlates directly with clinical efficacy. nih.gov In patients with atopic dermatitis, betamethasone valerate has been shown to cause a significant decrease in the mRNA levels of genes that encode for a broad range of cytokines and chemokines, highlighting its potent anti-inflammatory effect at the genetic level. nih.gov The suppression of these signaling molecules inhibits the recruitment and activation of inflammatory cells like neutrophils, macrophages, and lymphocytes to the site of inflammation. patsnap.com

The migration of leukocytes from the bloodstream into tissues is a critical step in the inflammatory response, a process mediated by adhesion molecules expressed on the surface of endothelial cells. nih.gov Glucocorticoids suppress the expression of these crucial molecules, including E-selectin (formerly ELAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). drugbank.comnih.gov By inhibiting the transcription of the genes for these molecules, this compound reduces the ability of endothelial cells to capture circulating leukocytes, thereby limiting the inflammatory infiltrate. nih.gov However, some research indicates this effect may be cell-type specific, as one in-vitro study found that betamethasone 17-valerate did not significantly alter cytokine-induced ICAM-1 expression on human dermal microvascular endothelial cells. nih.gov

This compound exerts profound control over the enzymatic pathways that generate lipid inflammatory mediators. patsnap.comnih.gov As previously mentioned (Section 2.2.1.1), the induction of Lipocortin-1 (Annexin-1) leads to the potent inhibition of phospholipase A2 (PLA2). nih.gov PLA2 is the upstream enzyme responsible for liberating arachidonic acid, the common precursor for all eicosanoids. nih.govnih.gov

Downstream from PLA2, this compound also suppresses the expression of cyclooxygenase-2 (COX-2). patsnap.comuni-muenchen.de COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, swelling, and vasodilation. nih.govnih.gov The repression of the COX-2 gene is a key component of the anti-inflammatory action of glucocorticoids. nih.gov By inhibiting both PLA2 and COX-2, this compound delivers a multi-pronged blockade of the arachidonic acid cascade.

Table 2: Downregulated Pro-inflammatory Mediators by this compound

ClassExamplesImpact of Inhibition
Cytokines IL-1β, IL-6, TNF-α, GM-CSFReduced activation of immune cells, decreased systemic inflammatory signs. nih.govnih.gov
Chemokines IL-8, RANTES, MCP-1, MIP-1αDecreased recruitment of leukocytes (e.g., neutrophils, eosinophils) to the site of inflammation. nih.govnih.gov
Adhesion Molecules ICAM-1, E-selectinReduced migration of leukocytes from blood vessels into tissue. drugbank.comnih.gov
Enzymes Phospholipase A2 (PLA2), Cyclooxygenase-2 (COX-2)Blocked synthesis of prostaglandins and leukotrienes, leading to reduced edema and pain. patsnap.comnih.gov
Suppression of Adhesion Molecules

Cellular and Immunological Effects

This compound, a synthetic glucocorticoid, exerts its therapeutic effects through a wide range of actions on various cells of the immune system. nih.gov These effects are fundamental to its anti-inflammatory and immunosuppressive properties. nih.govpatsnap.com

Modulation of Inflammatory Cell Recruitment and Activation (Neutrophils, Eosinophils, Macrophages, Lymphocytes)

The impact of beclomethasone and similar corticosteroids on key inflammatory cells is summarized below:

Cell TypeEffect of this compoundReferences
Neutrophils Reduces recruitment and activation; enhances survival. patsnap.comnih.gov
Eosinophils Reduces recruitment and activation; decreases survival by inducing apoptosis. patsnap.comnih.gov
Macrophages Reduces recruitment and activation; suppresses maturation and differentiation. patsnap.comnih.gov
Lymphocytes Reduces recruitment and activation; decreases survival of certain types through apoptosis. patsnap.comnih.govbidrx.com

Decrease in Immune Cell Function (T-cells, Antigen-Presenting Cells like Dendritic Cells)

This compound significantly dampens the adaptive immune response by decreasing the function of key immune cells, including T-cells and antigen-presenting cells (APCs) such as dendritic cells. patsnap.com The drug and its class interfere with the function of endothelial cells, granulocytes, and fibroblasts. nih.gov

Studies on topical corticosteroids have demonstrated a significant reduction in the number of Langerhans cells, a type of dendritic cell found in the epidermis. nih.gov This reduction is coupled with a marked decrease in their antigen-presenting capacity. nih.gov Specifically, the ability of epidermal cells to stimulate allogeneic and autologous lymphocytes is significantly impaired following treatment. nih.gov Furthermore, this compound has been shown to reduce the number of circulating T-cells, including CD8+ T cells and specific subsets like skin-homing Th17 memory cells and Th22 memory cells. medicaljournals.sestanford.edu By suppressing dendritic cells and macrophages, glucocorticoids can shift the immune response from a Th1 type to a Th2 type. nih.gov Research has also shown that a combination therapy including a beclomethasone derivative can decrease the number of Tregs (regulatory T-cells) in psoriatic lesions. mdpi.com

Inhibition of Mast Cell and Basophil Histamine (B1213489) Release

This compound is effective in inhibiting the release of histamine and other inflammatory mediators from mast cells and basophils. patsnap.comdrugbank.com This action contributes to the reduction of allergic responses and associated tissue swelling. patsnap.com Studies have shown that pretreatment with beclomethasone significantly reduces histamine release following challenges like cold, dry air in individuals with rhinitis. nih.gov This effect on mast cells is a key component of its anti-inflammatory action, as histamine is a potent mediator of the early-phase allergic reaction. drugbank.comnih.gov While it reduces histamine release, some studies note it may not alter all clinical symptoms associated with the trigger, suggesting histamine is not the sole contributor to the response. nih.gov

Antiproliferative Properties at the Cellular Level

This compound exhibits significant antiproliferative properties, which are particularly relevant in skin conditions characterized by rapid and abnormal cell turnover, such as psoriasis. patsnap.comaafp.orgrmj.org.pk The compound inhibits the excessive proliferation of keratinocytes, the main cells of the epidermis. patsnap.com This action helps to reduce the scaling and formation of thickened plaques typical of psoriatic lesions. patsnap.com Corticosteroids like betamethasone valerate can also induce apoptosis (programmed cell death) in keratinocytes. mdpi.com This antiproliferative effect is a core component of its therapeutic action in various dermatoses. aafp.orgdrugsincontext.com

Non-Genomic Pathways and Rapid Cellular Responses

Corticosteroids like this compound can exert their effects through two main pathways: genomic and non-genomic. bidrx.comnih.govjpad.com.pk The traditional, well-understood genomic pathway is a slower process. bidrx.comnih.gov It involves the binding of the corticosteroid to intracellular glucocorticoid receptors, translocation of the complex into the nucleus, and subsequent modulation of gene transcription. nih.govpatsnap.com This process leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory ones. patsnap.com

In contrast, the non-genomic pathway elicits much more rapid cellular responses. bidrx.comnih.gov This pathway does not rely on changes in gene expression and is mediated through interactions with membrane-bound receptors and the modulation of second messenger systems. nih.govdrugbank.com These rapid actions can include the modulation of T-cell, platelet, and monocyte activity, providing a quicker onset of anti-inflammatory effects compared to the genomic pathway. nih.govdrugbank.com

Impact on Specific Metabolic Pathways and Enzymes

The metabolism of this compound and its impact on metabolic enzymes are crucial for its activity and clearance. Once absorbed, topical corticosteroids are generally metabolized in the liver via pathways similar to systemically administered corticosteroids before being excreted by the kidneys. gskstatic.com

The cytochrome P450 (CYP) family of enzymes, particularly the CYP3A subfamily, plays a significant role in the metabolism of many glucocorticoids. nih.govnumberanalytics.com Studies on the related compound beclomethasone dipropionate (BDP) show that CYP3A4 and CYP3A5 enzymes metabolize it into inactive metabolites through processes like hydroxylation and dehydrogenation. nih.gov Variations in the expression and function of these enzymes in the liver and lungs could influence the disposition and efficacy of the drug. nih.gov

Research on betamethasone 17-valerate using a living skin equivalent model indicated that very little enzymatic metabolism of this specific ester occurs directly in the skin. nih.gov In contrast, betamethasone 21-valerate was readily metabolized by skin esterases. nih.gov Furthermore, studies analyzing gene expression have shown that betamethasone valerate can significantly reduce the mRNA levels of rate-limiting enzymes for lipid synthesis in the skin, which may affect the restoration of the skin barrier. nih.gov

Association with Pentose (B10789219) Phosphate (B84403) Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route parallel to glycolysis. wikipedia.org It is primarily an anabolic pathway that generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide synthesis. wikipedia.org The initial and rate-limiting step of the pentose phosphate pathway is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G-6-PDH). glpbio.com The activity of this enzyme is fundamental to the pathway's function.

The association of this compound with the pentose phosphate pathway is indirect and primarily understood through its effect on G-6-PDH. By modulating the activity of G-6-PDH, this compound can influence the metabolic flux through the pentose phosphate pathway. glpbio.com This interaction suggests that the therapeutic actions of this compound may, in part, be related to its ability to alter cellular metabolic states governed by the PPP.

Glucose-6-Phosphate Dehydrogenase (G-6-PDH) Activity Modulation

Research has demonstrated that this compound can directly inhibit the activity of glucose-6-phosphate dehydrogenase (G-6-PDH). glpbio.comnih.gov This enzyme is critical for the production of NADPH, which is essential for protecting cells from oxidative damage. glpbio.com

In in vitro studies using human skin homogenates, the presence of this compound led to a significant reduction in G-6-PDH activity. glpbio.com Specifically, a concentration of 4.6 mM/l of this compound caused a marked decrease in G-6-PDH activity after a 120-minute incubation period. glpbio.com This inhibitory action was also observed in studies with purified G-6-PDH from yeast. nih.gov The esterified forms of corticosteroids like this compound have been shown to possess their own biochemical actions, rather than simply acting as transport forms of the base steroid. nih.gov Other corticosteroids, such as dexamethasone phosphate and prednisolone, have also been found to inhibit G-6-PDH activity. nih.gov

Inhibitory Effect of this compound on G-6-PDH Activity
Experimental SystemThis compound ConcentrationObservationReference
Human Skin Homogenates4.6 mM/lSignificant decrease in G-6-PDH activity from ~55 mU/ml to 9 mU/ml after 120 min incubation. glpbio.com
Purified Yeast EnzymeNot specifiedDemonstrated inhibitory action on G-6-PDH activity. nih.gov

Interaction with PXR (Pregnane X Receptor) and Drug Metabolism Genes

The pregnane (B1235032) X receptor (PXR) is a nuclear receptor that functions as a transcription factor, playing a key role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules. frontiersin.orgnih.gov PXR is highly expressed in the liver and intestines. nih.gov Upon activation by a ligand, PXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to response elements on the DNA to activate the transcription of target genes. frontiersin.orgnih.gov

Glucocorticoids, as a class of steroid hormones, are known to interact with PXR. PXR activation leads to the induction of a suite of drug-metabolizing enzymes and transporters. frontiersin.org Key among these are the cytochrome P450 enzymes, particularly the CYP3A subfamily, which are responsible for the metabolism of a large number of therapeutic drugs. frontiersin.org The activation of PXR can, therefore, lead to significant drug-drug interactions by altering the pharmacokinetics of co-administered drugs. nih.gov

While direct studies detailing the specific binding affinity and activation profile of this compound with PXR are not extensively documented in the provided results, the established role of glucocorticoids as PXR ligands suggests that this compound likely influences PXR-mediated gene expression. This interaction is a critical aspect of its molecular mechanism, as it connects the drug to the broader network of xenobiotic metabolism and cellular defense. The dysregulation of PXR has been associated with inflammatory disorders and metabolic syndrome.

Pharmacodynamics of Beclomethasone Valerate in Pre Clinical Models

Evaluation of Vasoconstrictive Activity (e.g., Cutaneous Colorimetry Assessments)

The vasoconstrictive activity of topical corticosteroids is a key indicator of their potency and correlates well with their clinical anti-inflammatory efficacy. karger.comnafdac.gov.ng The McKenzie-Stoughton vasoconstrictor assay, which measures the degree of skin blanching (pallor) induced by a topical steroid, is a cornerstone of this evaluation. karger.comkarger.com

Betamethasone-17-valerate (B13397696) has been extensively evaluated using this method. karger.com When applied to the skin, it produces a visible blanching effect, which can be quantified through visual scoring and more objective instrumental techniques like cutaneous colorimetry or reflectance spectroscopy. nih.govresearchgate.net These methods measure changes in skin color, providing a quantitative assessment of the reduction in local blood flow due to vasoconstriction. nih.gov

In one study, reflectance spectroscopy demonstrated that betamethasone-17-valerate caused visible blanching and a significant decrease in deoxygenated hemoglobin in the cutaneous blood vessels, indicating venoconstriction. nih.gov The potency of vasoconstriction has been shown to be dose-dependent, with higher concentrations generally producing a more pronounced blanching effect, although a plateau effect can be observed at higher doses. karger.comkarger.com

Table 1: Comparative Vasoconstrictor Activity of Various Corticosteroids This table presents a conceptual representation based on findings that rank corticosteroids by potency.

CorticosteroidPotency ClassTypical Vasoconstriction Response
Clobetasol (B30939) Propionate (B1217596)Super-potentStrong, rapid blanching karger.comnih.gov
Betamethasone (B1666872) Valerate (B167501) Moderate-to-High PotencyClear, visible blanching nih.govijdvl.com
Hydrocortisone (B1673445) Acetate (B1210297)Low PotencyMinimal to no significant blanching nih.gov

Assessment of Anti-inflammatory Efficacy (e.g., In vivo animal models, Histopathological Examination of Tissues)

The anti-inflammatory efficacy of betamethasone valerate has been demonstrated in various preclinical animal models that mimic inflammatory skin conditions. globalresearchonline.netmedchemexpress.com A common model is the croton oil-induced ear edema in rats or mice, where the application of the irritant induces swelling and inflammation. medchemexpress.comresearchgate.net In such models, topically applied betamethasone valerate has been shown to significantly inhibit the inflammatory response, reducing edema. medchemexpress.com For instance, a 10 mg application of a betamethasone valerate ointment was found to inhibit approximately 50% of ear edema in rats. medchemexpress.com

Another model involves inducing inflammation with arachidonic acid, which leads to vasodilation and edema. globalresearchonline.net Studies have shown that mice treated with betamethasone valerate exhibit a significant decrease in this type of inflammation. globalresearchonline.net The anti-inflammatory action is primarily mediated through the inhibition of phospholipase A2, which in turn blocks the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. rwandafda.gov.rwnafdac.gov.ng

Histopathological examination of tissue samples from these animal models provides further evidence of efficacy. Following treatment with betamethasone valerate, there is a noted reduction in the infiltration of inflammatory cells such as neutrophils and macrophages into the dermal and epidermal layers of the skin. rwandafda.gov.rw Studies on sodium-deoxycholate gels containing betamethasone valerate showed significant edema inhibition in rats, and subsequent histological analysis confirmed the absence of skin irritation from the formulation. nih.gov

Immunosuppressive Potency Determination

The therapeutic effect of betamethasone valerate is also attributable to its immunosuppressive actions. drugbank.comselleckchem.com It modulates the immune response by inhibiting the function of key immune cells, including T-lymphocytes, macrophages, and antigen-presenting cells. patsnap.comrwandafda.gov.rw By binding to glucocorticoid receptors, betamethasone valerate suppresses the transcription of genes that encode for pro-inflammatory cytokines and chemokines, thereby reducing the recruitment and activation of immune cells at the site of inflammation. patsnap.com

Its mechanism includes blocking the effect of macrophage migration inhibitory factor and decreasing the activation of plasminogen to plasmin. rwandafda.gov.rw In preclinical studies using lymphocyte cultures, corticosteroids like betamethasone valerate have been shown to prevent phytohemagglutinin-induced DNA synthesis, a measure of lymphocyte activation. nih.gov Interestingly, while betamethasone 17-valerate was less active than hydrocortisone on rat lymph node cells, it was more potent than both hydrocortisone and betamethasone in human cell preparations, highlighting species-specific differences. nih.gov

Anti-mitotic Activity on Dermal Cell Types

Topical corticosteroids, including betamethasone valerate, exhibit anti-mitotic (or antiproliferative) activity, which is particularly relevant in skin disorders characterized by hyperproliferation of skin cells, such as psoriasis. wikipedia.orgnih.gov This action involves the inhibition of DNA synthesis and cell division in epidermal cells (keratinocytes) and dermal fibroblasts. wikipedia.orgmedicines.org.uk

A study investigating the effect of betamethasone valerate on seborrhoeic dermatitis demonstrated that clinical and histological improvement was accompanied by a decrease in autoradiographic labelling indices. medicaljournalssweden.se This reduction in the labelling index signifies a decrease in cell proliferation in the epidermis. medicaljournalssweden.se While it can be debated whether this is a primary effect or secondary to the resolution of inflammation, the anti-mitotic property of corticosteroids is a well-established component of their mechanism of action. nih.govmedicaljournalssweden.se

Influence of Pharmaceutical Formulation Components on Pharmacodynamic Outcomes

Ointments, being more occlusive than creams, generally enhance skin penetration and can lead to a more pronounced effect. karger.com Research has shown that novel delivery systems can significantly augment the anti-inflammatory efficacy of betamethasone valerate. For example, a study comparing a standard cream with a formulation containing a biopolymer found that the biopolymer-based product caused a more significant decrease in inflammation in animal models. globalresearchonline.netresearchgate.net Similarly, encapsulating betamethasone valerate in niosomal gels resulted in a more sustained anti-inflammatory effect and higher skin permeation compared to a plain gel and a marketed product. biointerfaceresearch.com The development of a foam vehicle was also intended to provide enhanced dermal penetration. medicines.org.uk These findings underscore that formulation components are a key determinant of the therapeutic outcomes of topically applied betamethasone valerate.

Pharmacokinetics of Beclomethasone Valerate in Pre Clinical Systems

Percutaneous Absorption Research

The absorption of beclomethasone (B1667900) valerate (B167501) through the skin is a critical factor influencing its local therapeutic efficacy and potential for systemic effects. Pre-clinical research has focused on understanding the various factors that govern its passage through the skin barrier.

Determinants of Absorption (Vehicle, Epidermal Barrier Integrity, Occlusive Methods)

The extent of percutaneous absorption of topical corticosteroids like beclomethasone valerate is governed by a combination of factors. medicines.org.uk These include the physicochemical properties of the drug itself, the characteristics of the delivery vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. medicines.org.uk

Vehicle: The formulation vehicle plays a paramount role in the bioavailability of this compound. researchgate.netnih.gov Different vehicles can alter the thermodynamic activity and solubility of the drug, thereby influencing its release and penetration into the stratum corneum. researchgate.netnih.gov For instance, research has shown that foam-based vehicles can enhance skin penetration. One study demonstrated that a betamethasone (B1666872) valerate foam formulation exhibited six-fold greater skin penetration than a lotion formulation within the first 24 hours. hmpgloballearningnetwork.com Optimized vehicles, which may include components like propylene (B89431) glycol, have been developed to increase the penetration and local effectiveness of the corticosteroid. Lotion preparations and those with an "augmented" vehicle have been shown to increase the extent of systemic absorption. drugs.com

Epidermal Barrier Integrity: The condition of the skin is a crucial determinant of absorption. While topical corticosteroids can be absorbed through normal, intact skin, inflammation and other skin diseases that compromise the epidermal barrier can significantly increase percutaneous absorption. medicines.org.uknafdac.gov.ng Pre-clinical models simulating atopic dermatitis, where the skin barrier is impaired, have been developed to study this phenomenon. In one such model using pig ear skin, barrier impairment was induced by tape-stripping. The study found that the in vitro skin permeation of betamethasone-17-valerate (B13397696) directly correlated with the number of tape strips removed, confirming that a compromised barrier leads to higher absorption. karger.com

Occlusive Methods: The use of occlusive dressings, which cover the application site with a material like a polythene film, substantially increases the percutaneous absorption of topical corticosteroids. medicines.org.ukdrugs.com Occlusion hydrates the stratum corneum, which enhances drug penetration. This method can potentiate the effect of the corticosteroid, but it also increases the risk of systemic absorption and related adverse effects. drugs.comgskstatic.com

In Vitro and Ex Vivo Permeation Studies (e.g., Franz Diffusion Cells with Human Epidermis)

To quantify and compare the percutaneous absorption of this compound from various formulations, in vitro and ex vivo permeation studies are widely employed. The Franz diffusion cell is a standard apparatus used for this purpose. nih.govbiointerfaceresearch.comxenometrix.ch This system typically consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, separated by a membrane, which can be synthetic, animal skin, or excised human skin. xenometrix.chresearchgate.net

Ex vivo studies using excised human or animal skin are considered highly relevant for predicting in vivo performance. nih.govbiointerfaceresearch.com In these experiments, full-thickness skin or isolated epidermis is mounted in the Franz cell. biointerfaceresearch.comnih.gov The amount of drug that permeates through the skin into the receptor fluid over time is measured, allowing for the determination of key pharmacokinetic parameters such as flux (permeation rate) and lag time. nih.gov

Several studies have utilized this methodology for this compound:

One study compared the permeation of betamethasone 17-valerate through excised human skin from four different vehicles, highlighting the formulation's impact on absorption. capes.gov.br

Another investigation used Franz cells to measure the permeation of betamethasone 17-valerate through human epidermis from a solid lipid nanoparticle (SLN) system, demonstrating that certain lipid compositions could provide controlled release and create a drug reservoir in the epidermis. nih.gov

A study using a living skin equivalent (LSE) model examined the simultaneous diffusion and metabolism of betamethasone 17-valerate. nih.gov

The effect of a compromised skin barrier was investigated using pig ear skin in Franz cells, where tape-stripping was used to simulate atopic dermatitis skin, showing increased permeation with increased barrier disruption. karger.com

These studies collectively underscore the utility of Franz diffusion cells in pre-clinical research to characterize and optimize the dermal delivery of this compound.

Bioavailability Assessment in Pre-clinical Models

Assessing the bioavailability of topically applied drugs is complex. nih.gov For corticosteroids, pharmacodynamic endpoints like the vasoconstrictor assay (skin blanching) have been used as a surrogate for bioavailability. nih.gov However, dermatopharmacokinetics (DPK), a method involving tape-stripping of the stratum corneum to quantify drug uptake, offers a more direct measure of local bioavailability. nih.gov

One pre-clinical study in healthy human subjects directly measured the systemic bioavailability of topical betamethasone 17-valerate. nih.gov The drug was applied as a suspension in a pressure-sensitive adhesive to a 100 cm² area on the back for 28 hours. Plasma concentrations of the active metabolite, betamethasone, were measured and compared to those after oral administration. The results indicated significantly lower systemic exposure from topical application. nih.gov

Table 1: Bioavailability Parameters of Betamethasone after Topical vs. Oral Administration nih.gov
ParameterTopical Application (Betamethasone 17-valerate)Oral Administration (Betamethasone)
Mean Max. Plasma Conc. (Cmax)0.24 ng/mL5.0 ng/mL
Mean Area Under Curve (AUC)7.74 ng·h/mL75.4 ng·h/mL
Mean Plasma Elimination Half-life16.6 hours8.1 hours

The data clearly show that systemic absorption from topical application is low compared to oral administration. The longer elimination half-life observed after topical application suggests the formation of a depot or reservoir of the drug within the skin, leading to prolonged release into the systemic circulation. nih.gov Studies on nanostructured lipid carriers (NLC) have also shown that advanced formulations can enhance the permeation of this compound compared to conventional gels. nih.gov

Distribution Profile Research

Once absorbed through the skin, beclomethasone and its metabolites enter the systemic circulation and are distributed throughout the body. Their distribution is significantly influenced by binding to plasma proteins.

Protein Binding Characterization (Serum Albumin, Corticosteroid-Binding Globulin)

After systemic absorption, corticosteroids bind to plasma proteins to varying degrees. medicines.org.uk Betamethasone valerate's active metabolite binds to serum albumin and corticosteroid-binding globulin (transcortin). drugbank.com The closely related compound, beclomethasone dipropionate (BDP), and its metabolites have been studied more extensively in this regard. The active metabolite of BDP, beclomethasone-17-monopropionate (17-BMP), exhibits high protein binding of 94-96%. Beclomethasone dipropionate itself has a protein binding of 87%. researchgate.net This high degree of protein binding is a common characteristic among potent corticosteroids and influences their pharmacokinetic profile by limiting the concentration of free, active drug and affecting its volume of distribution and clearance.

Table 2: Plasma Protein Binding of Beclomethasone Esters and Other Corticosteroids researchgate.net
CompoundProtein Binding (%)
Beclomethasone-17-monopropionate (17-BMP)94-96%
Beclomethasone Dipropionate (BDP)87%
Fluticasone (B1203827) Propionate (B1217596)90%
Budesonide88%
Triamcinolone (B434) Acetonide71%

Metabolic Pathway Elucidation

After administration, this compound undergoes metabolic transformation. The primary site of metabolism for systemically absorbed corticosteroids is the liver, with some metabolism also occurring in the skin itself. gskstatic.com

This compound is a pro-drug that is metabolized into its more active form. Studies on similar esters, like betamethasone-17-valerate, show that they undergo hydrolysis. researchgate.netresearchgate.netsemanticscholar.org Research on betamethasone-17-valerate indicates it can undergo reversible ester migration to form betamethasone-21-valerate, which is then hydrolyzed to the active parent alcohol, betamethasone. researchgate.netsemanticscholar.org This process can be influenced by pH. semanticscholar.org

A study using a living skin equivalent model found that when betamethasone 17-valerate was applied, very little metabolism occurred within the skin itself, with more than half of the detected drug in the receptor medium being the unchanged parent compound. nih.gov However, when betamethasone 21-valerate was applied, it was completely metabolized to betamethasone, indicating the presence of skin esterases capable of this conversion. nih.gov

The metabolism of the more commonly studied beclomethasone dipropionate (BDP) provides further insight. BDP is rapidly and extensively hydrolyzed by esterase enzymes found in most tissues, including the skin and lungs, to form its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). drugbank.comservice.gov.uk This is considered an activation step, as 17-BMP has a much higher binding affinity for the glucocorticoid receptor than the parent BDP. drugbank.comatsjournals.org Further metabolism leads to the formation of beclomethasone-21-monopropionate (21-BMP) and finally beclomethasone (BOH), which are less active. drugbank.comservice.gov.uk Systemically absorbed corticosteroids are primarily metabolized in the liver and then excreted by the kidneys. medicines.org.ukgskstatic.com

Enzymatic Hydrolysis to Active Metabolites

This compound, a synthetic glucocorticoid, undergoes enzymatic hydrolysis to form its active metabolites. The degradation of betamethasone-17-valerate results in the formation of betamethasone alcohol, with betamethasone-21-valerate acting as an intermediate in this reaction. nih.gov Studies have also identified beclomethasone-17-monopropionate (17-BMP) and beclomethasone-21-monopropionate (21-BMP) as metabolites. drugbank.com

Identification of Specific Metabolic Processes

The metabolism of this compound involves several specific processes. These include 6β-hydroxylation, 11β-hydroxyl oxidation, reduction of the C-20 carbonyl group, and subsequent removal of the side chain. nih.govdrugbank.cominvivochem.cn In human plasma, beclomethasone dipropionate, a related compound, degrades into beclomethasone 17-monopropionate, beclomethasone 21-monopropionate, and beclomethasone. researchgate.net Further degradation can lead to the formation of 9,11-epoxide structures. researchgate.net

Comparison of Metabolic Rates in Different Tissues

The rate of metabolism of corticosteroids can differ between various tissues. For instance, the metabolism of resocortol (B1257822) butyrate, another glucocorticoid, is significantly more rapid in the liver compared to the skin. nih.gov While both tissues exhibit 5α-reduction of the A-ring, 5β-reduction also takes place in the liver. nih.gov In the skin, intraepidermal de-esterification is a key metabolic pathway for topical corticosteroids. ijdvl.com Studies using living skin equivalents have shown that the conversion of betamethasone 21-valerate to betamethasone is accelerated by skin homogenate, indicating the presence of esterase activity in the skin. nih.gov

A-ring Reduction

A primary metabolic pathway for certain glucocorticoids in both the skin and liver is the 5α-reduction of the A-ring, which is then followed by the reduction of the 3-carbonyl group. nih.gov In the liver, an additional process of 5β-reduction has been observed. nih.gov

Metabolite Identification and Characterization

Receptor Binding Affinities of Metabolites

The metabolites of this compound exhibit varying affinities for the glucocorticoid receptor. Beclomethasone-17-monopropionate (17-BMP) demonstrates a high binding affinity. drugbank.comdrugbank.com In contrast, beclomethasone-21-monopropionate has no binding affinity for the receptor. drugbank.com Beclomethasone itself has a lower affinity than dexamethasone (B1670325). drugbank.com The binding affinity of various corticosteroids and their metabolites can be influenced by their chemical structure, with esterification at the C-17 and C-21 positions generally increasing both binding affinity and lipophilicity. nih.gov

CompoundRelative Receptor Binding Affinity (Dexamethasone = 100)
Beclomethasone Dipropionate (BDP)~50
Beclomethasone-17-monopropionate (17-BMP)~1300
Beclomethasone-21-monopropionate (21-BMP)0
Beclomethasone (BOH)~75

Excretion Routes and Mechanisms (Renal and Biliary)

Following systemic absorption, corticosteroids like this compound are primarily metabolized in the liver and subsequently excreted by the kidneys. nps.org.aunih.govmedsafe.govt.nzmedicines.org.ukmedicines.org.ukgskstatic.com Some corticosteroids and their metabolites are also eliminated through biliary excretion. nps.org.aunih.govmedsafe.govt.nzmedicines.org.ukgskstatic.comnih.gov The metabolites can be found in urine as both conjugates and free steroids. nih.gov Factors such as decreased hepatic or renal function can delay the elimination of systemically absorbed corticosteroids. medsafe.govt.nzgskstatic.com

Structure Activity Relationship Sar Studies for Beclomethasone Valerate

Impact of Esterification on Activity and Receptor Binding

Esterification of the corticosteroid molecule is a key strategy to enhance its therapeutic properties. This process, particularly at the 17- and 21-carbon positions, significantly influences the drug's lipophilicity and its affinity for glucocorticoid receptors. ijdvl.com

Comparison of Valerate (B167501) Ester with Other Esters (e.g., Dipropionate, Acetate)

The nature of the ester group attached to the beclomethasone (B1667900) core has a profound impact on its potency and receptor binding affinity. Beclomethasone is available in several esterified forms, with the dipropionate and valerate esters being prominent examples.

Beclomethasone Dipropionate vs. Beclomethasone Valerate: Beclomethasone dipropionate is recognized as a highly potent corticosteroid. ijdvl.com In vasoconstrictor assays, a method used to gauge the anti-inflammatory strength of topical steroids, beclomethasone dipropionate demonstrates exceptional activity. ijdvl.com For instance, some studies have shown it to be thousands of times more potent than hydrocortisone (B1673445). ijdvl.com In comparative clinical studies for conditions like eczema, both beclomethasone dipropionate and betamethasone (B1666872) 17-valerate have shown high efficacy. ijdvl.com

Acetate (B1210297) Esters: In contrast to the enhancing effect of propionate (B1217596) and valerate esters, acetylation at the 17- or 21-position can have a different outcome. For instance, with hydrocortisone and betamethasone, the introduction of a 17α-acetate or a 21-acetate group leads to a decrease in receptor affinity while increasing lipophilicity. nih.gov

The following table summarizes the relative potencies of different beclomethasone esters based on vasoconstrictor assays.

CompoundRelative Potency (compared to Hydrocortisone=1)
Hydrocortisone1
Betamethasone alcohol8
Fluocinolone 16, 17 acetonide1000
Betamethasone 17 valerate3600
Beclomethasone 17, 21 dipropionate5000

Data sourced from vasoconstrictor tests on human subjects. ijdvl.com

Positional Isomer Effects (e.g., 17-valerate vs. 21-valerate)

The position of the ester group on the steroid is a critical determinant of its biological activity. In the case of betamethasone valerate, a close structural relative of this compound, the 17-valerate isomer is significantly more active than the 21-valerate isomer. Studies have shown that betamethasone-21-valerate possesses only about one-fifteenth of the activity of the 17-valerate form.

Role of Ester Chain Elongation on Binding Affinity and Lipophilicity

Increasing the length of the ester chain at both the C-17 and C-21 positions generally leads to an increase in both glucocorticoid receptor binding affinity and lipophilicity. nih.gov This enhanced lipophilicity can improve the penetration of the drug through the skin. ijdvl.com

However, the relationship is not always linear. While elongation from acetate to valerate boosts both affinity and lipophilicity, 21-esters consistently show lower binding affinity than their parent alcohols. nih.gov Furthermore, a 17α, 21-diester, despite being highly lipophilic, has a lower binding affinity than the corresponding 17α-ester alone, but a higher affinity than the 21-ester or the parent alcohol. nih.gov Research has also shown a correlation between the lipophilicity of 17α- and 21-esters and their glucocorticoid receptor binding affinity. nih.gov

Influence of Substituents on Steroid Core on Biological Activity

Modifications to the fundamental steroid nucleus are crucial for fine-tuning the biological activity of corticosteroids. Halogenation and methylation are two common strategies employed to enhance potency and selectivity.

Halogenation (e.g., Fluorination, Chlorination)

The introduction of halogen atoms at specific positions on the steroid core significantly enhances anti-inflammatory potency. ijdvl.com

Fluorination: Fluorination at the 9α-position of the steroid's B ring is a key modification that boosts both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is thought to be due to the electron-withdrawing effect on the nearby 11-hydroxyl group. uomustansiriyah.edu.iq The presence of a fluorine atom at the C6 or C9 position increases the corticosteroid's efficacy. nih.gov

Chlorination: In beclomethasone, a 9α-chloro derivative of betamethasone, the chlorine atom contributes to increased stabilization, lipophilicity, and absorption into bronchial tissue, leading to a longer duration of action. uomustansiriyah.edu.iq The chlorination at the 21-position, as seen in mometasone (B142194) furoate, also increases the molecule's lipophilicity. nih.gov

It's important to note that the position of the halogen atom is critical in determining its effect on potency and potential side effects. nih.gov

Methylation (e.g., 16-alpha-methyl compounds)

The addition of a methyl group at the 16-position of the D ring has a profound impact on the steroid's activity profile.

16α-Methylation: The introduction of a 16α-methyl group, as seen in dexamethasone (B1670325), significantly enhances glucocorticoid activity while virtually eliminating mineralocorticoid activity. uomustansiriyah.edu.iqnih.gov This modification leads to a more selective glucocorticoid effect. nih.gov These 16α-methyl corticoids are well-established for their anti-inflammatory properties. google.com

16β-Methylation: The stereochemistry at the 16-position is also crucial. For example, dexamethasone (16α-methyl) and betamethasone (16β-methyl) exhibit different potencies in inducing apoptosis in lymphoid cells, with dexamethasone being more effective. nih.gov This difference is attributed to the configuration at position 16 influencing the glucocorticoid receptor-induced transcription. nih.gov

The following table outlines the effects of various substituents on the steroid core.

ModificationPositionEffect on Activity
FluorinationEnhances glucocorticoid and mineralocorticoid activity uomustansiriyah.edu.iq
ChlorinationIncreases stabilization, lipophilicity, and duration of action uomustansiriyah.edu.iq
Methylation16αMarkedly increases glucocorticoid activity, eliminates mineralocorticoid activity uomustansiriyah.edu.iq
Methylation16βInfluences transcriptional activation and apoptotic potency nih.gov

Heteroaroyl Group Effects at C17

The esterification of the 17α-hydroxyl group on the steroid D-ring is a critical determinant of glucocorticoid activity. uomustansiriyah.edu.iq In beclomethasone, the presence of a valerate ester at the C17 position significantly influences its properties.

Esterification at the C17α position with groups like propionate or valerate is important for optimal glucocorticoid potency. uomustansiriyah.edu.iq Studies on various corticosteroids have shown that modifying the ester group at C17 can modulate both binding affinity and lipophilicity. For instance, the elongation of the ester chain from acetate to valerate at the C17 position generally leads to an increase in both binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid. nih.gov

The introduction of a 9α-chloro substituent in beclomethasone, as opposed to a 9α-fluoro group in other corticosteroids, contributes to increased lipophilicity and stabilization, which enhances bronchial tissue absorption and duration of action. uomustansiriyah.edu.iq This, combined with the C17 ester, results in a potent anti-inflammatory agent.

Correlation of Lipophilicity with Glucocorticoid Receptor Binding Affinity

A strong correlation exists between the lipophilicity of glucocorticoids and their binding affinity to the GR. nih.govingentaconnect.com Generally, an increase in lipophilicity is associated with a higher receptor binding affinity. ingentaconnect.comresearchgate.net

The introduction of various substituents to the steroid molecule alters its lipophilicity, which in turn affects its binding affinity. nih.gov For instance, esterification of corticosteroids increases their lipophilicity, which can improve percutaneous absorption and potency. researchgate.net Specifically, the elongation of an ester chain at the C17 or C21 position from acetate to valerate increases both lipophilicity and GR binding affinity. nih.gov

However, this correlation is not always linear and can be influenced by the position of the esterification. While 17α-esters show a positive correlation between lipophilicity and binding affinity, 21-esters often exhibit lower binding affinity than their parent alcohols, despite their increased lipophilicity. nih.gov In the case of beclomethasone dipropionate, the diester is highly lipophilic, and its binding affinity is lower than that of the 17α-monopropionate but higher than the 21-ester or the parent alcohol. nih.gov

The following table presents data on the lipophilicity and relative receptor affinity for several glucocorticoids, illustrating the general trend.

CompoundRelative Receptor Affinity (RRA)Relative Retention Time (k') (Lipophilicity)
Dexamethasone1001.00
Beclomethasone-17-monopropionate (17-BMP)13451.50
Fluticasone (B1203827) Propionate18002.50
Mometasone Furoate22002.00
Budesonide9351.25
Data adapted from various sources. researchgate.netersnet.org

This table demonstrates that highly potent glucocorticoids like fluticasone propionate and mometasone furoate possess both high receptor affinity and high lipophilicity.

Computational Chemistry and Molecular Modeling in SAR

Computational methods are invaluable tools for elucidating the SAR of glucocorticoids like this compound.

Molecular docking simulations provide insights into the binding interactions between ligands and the GR. researchgate.netnih.gov These studies help to rationalize the observed binding affinities and guide the design of new, more potent, and selective glucocorticoids.

Docking studies have revealed that the ligand-binding domain of the GR has a "lipophilic side pocket" that can accommodate bulky substituents at the 17α position. ersnet.org The favorable hydrophobic interactions between the C17 ester group, such as the valerate in this compound, and this pocket contribute significantly to the high binding affinity. researchgate.net

Simulations have shown that 17-esters of glucocorticoids fit well into the GR binding pocket, which corresponds to their high receptor-binding affinity. researchgate.net In contrast, 21-esters with substituents larger than propionate can lead to unfavorable steric interactions. researchgate.net Molecular dynamics simulations further help in visualizing the "induced fit" procedures that occur upon ligand binding. researchgate.net

A study involving the synthesis and docking of beclomethasone dipropionate (BDP) derivatives showed that these compounds exhibited favorable binding interactions with the GR. researchgate.net One derivative, in particular, demonstrated a strong binding affinity comparable to the co-crystal, underscoring the utility of molecular docking in predicting the binding of novel steroid derivatives. researchgate.net

QSAR and QSPR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are powerful predictive tools in drug design. arxiv.org

For glucocorticoids, QSAR models have been developed that account for a significant portion of the variability in receptor binding affinity. ingentaconnect.com These models often incorporate descriptors for lipophilicity (log P) and indicator variables for specific structural features, such as 6α- or 9α-halogenation. ingentaconnect.comresearchgate.net The data from these models confirm that GR binding affinity is substantially increased by 9α-halogenation (as in beclomethasone) and tends to increase with rising lipophilicity. ingentaconnect.comresearchgate.net

QSPR studies have been employed to predict various properties of steroids, including their diffusion across membranes. mdpi.com By correlating structural descriptors with experimentally determined properties, these models can anticipate the pharmacokinetic behavior of new compounds. mdpi.com For instance, the lipophilic properties of betamethasone and its esters, including the 17-valerate, have been evaluated using chromatographic methods to provide data for QSAR studies. ptfarm.pl

Analytical Chemistry Research of Beclomethasone Valerate

Development and Validation of Quantitative Determination Methods

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy at 240nm/244nm)

Spectrophotometry offers a simple and cost-effective method for the quantitative analysis of beclomethasone (B1667900) valerate (B167501). The principle lies in measuring the absorbance of the compound at a specific wavelength.

Research has shown that beclomethasone valerate exhibits maximum absorbance at approximately 240 nm. nih.govchemrxiv.org A simple UV-Vis spectrophotometric method has been developed and validated for its determination in pharmaceutical creams. This method involves dissolving the cream in absolute ethanol (B145695) and measuring the absorbance at 240 nm. chemrxiv.org The method demonstrated good linearity over a concentration range of 0.006 mg/ml to 0.014 mg/ml with a high correlation coefficient (R² = 0.9995), indicating its accuracy for routine analysis. chemrxiv.org

In combined formulations with other active ingredients like neomycin sulfate (B86663), spectrophotometric methods have also been successfully applied. For instance, in a cream containing both this compound and neomycin sulfate, the maximum absorption wavelength for this compound was found to be 240 nm, while neomycin sulfate showed maximum absorption at 244 nm. nih.gov The Area Under the Curve (AUC) spectrophotometry method has been utilized for the simultaneous determination of both compounds in such formulations. nih.gov Another approach involves using the intersection of the absorption spectra of the two drugs, which was identified at 245.4 nm, for simultaneous quantification. rasayanjournal.co.in

Table 1: Spectrophotometric Analysis of this compound

Analytical Method Wavelength (nm) Linearity Range Application Reference
UV-Vis Spectroscopy 240 0.006 - 0.014 mg/ml Cream chemrxiv.org
Area Under Curve (AUC) 240 - Cream with Neomycin Sulfate nih.gov
Intersection of Absorption Spectrum 245.4 5.5 - 20.5 µg/ml Cream with Neomycin Sulfate rasayanjournal.co.in

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of this compound in various pharmaceutical matrices. Its high resolution and sensitivity make it a preferred method for complex mixtures.

The choice of the stationary phase is critical for achieving optimal separation in HPLC. For the analysis of this compound, a reversed-phase C18 column is predominantly used. nih.govresearchgate.netresearchgate.net The C18 (octadecylsilyl) stationary phase provides a nonpolar environment that effectively retains the moderately nonpolar this compound, allowing for its separation from other components in the sample. The use of a C18 column has been reported in numerous studies for the simultaneous determination of this compound with other drugs like neomycin sulfate, clioquinol (B1669181), triamcinolone (B434) acetonide, and clobetasol (B30939) propionate (B1217596). nih.govresearchgate.netresearchgate.net

The mobile phase composition is another key parameter that is optimized to achieve the desired separation. For reversed-phase HPLC of this compound, mixtures of methanol (B129727) and water are commonly employed as the mobile phase. nih.gov The ratio of methanol to water is adjusted to control the retention time and resolution of the analyte.

In one study, a mobile phase of methanol and water in a 90:10 ratio was found to be optimal for the simultaneous analysis of this compound and neomycin sulfate in a cream formulation using a C18 column. nih.gov For the analysis of this compound and clioquinol, a more complex mobile phase consisting of water, methanol, acetonitrile (B52724), and glacial acetic acid in a ratio of 394:50:550:6 (v/v/v/v) has been utilized. researchgate.netinnovareacademics.in Another method for the simultaneous determination of this compound, triamcinolone acetonide, and clobetasol propionate employed a gradient elution with a mobile phase of water and acetonitrile. researchgate.net

Table 2: HPLC Method Parameters for this compound Analysis

Column Mobile Phase Application Reference
C18 Methanol:Water (90:10) Cream with Neomycin Sulfate nih.gov
Zorbax RP-C18 Water:Methanol:Acetonitrile:Glacial Acetic Acid (394:50:550:6) Formulation with Clioquinol researchgate.netinnovareacademics.in
ACE® C18 Water and Acetonitrile (gradient) Cream with Triamcinolone Acetonide and Clobetasol Propionate researchgate.net
Column Chemistry Optimization (e.g., C18 column)

Thin-Layer Chromatography (TLC)-Spectrodensitometric Approaches

Thin-Layer Chromatography (TLC) coupled with spectrodensitometry provides a simple, rapid, and cost-effective alternative to HPLC for the quantification of this compound. This method involves separating the components of a mixture on a TLC plate followed by scanning the separated spots with a densitometer to measure their absorbance.

A TLC-densitometric method has been developed for the simultaneous determination of beclomethasone dipropionate and salbutamol. nih.gov The separation was achieved on silica (B1680970) gel 60 F254 plates using a mobile phase of benzene:methanol:triethylamine (10:1.5:0.5 v/v/v), with densitometric measurements performed at 230 nm. nih.gov Similarly, a method for the simultaneous analysis of a quaternary mixture containing this compound, tolnaftate, gentamicin, and clioquinol used a mobile phase of chloroform-methanol-acetic acid-formic acid (6:1:0.15:0.25, v/v/v/v) with scanning at 254 nm. medwinpublishers.commedwinpublishers.com Another study for the separation of betamethasone (B1666872) and its related compounds, including betamethasone-17-valerate (B13397696), utilized a mobile phase of chloroform-methanol-acetic acid (28:5:0.5 v/v/v) and densitometric measurements at 246 nm. ptfarm.pl

Table 3: TLC-Spectrodensitometric Methods for this compound Analysis

Mobile Phase Detection Wavelength (nm) Application Reference
Benzene:Methanol:Triethylamine (10:1.5:0.5) 230 Combined dosage form with Salbutamol nih.gov
Chloroform:Methanol:Acetic Acid:Formic Acid (6:1:0.15:0.25) 254 Quaternary mixture with Tolnaftate, Gentamicin, and Clioquinol medwinpublishers.commedwinpublishers.com
Chloroform:Methanol:Acetic Acid (28:5:0.5) 246 Separation from related Betamethasone compounds ptfarm.pl

Chemometric Methods (e.g., Partial Least Squares, Principle Component Regression)

Chemometric methods are powerful statistical and mathematical tools applied to chemical data. They are particularly useful for analyzing complex mixtures where spectral or chromatographic overlap occurs, without the need for prior separation. Partial Least Squares (PLS) and Principal Component Regression (PCR) are two such multivariate calibration methods that have been successfully applied to the analysis of this compound. medwinpublishers.commedwinpublishers.com

These methods use the full spectrum of the samples to build a regression model that correlates the spectral data to the concentration of the analyte. For the simultaneous determination of a quaternary mixture of this compound, tolnaftate, gentamicin, and clioquinol in a cream, both PLS and PCR models were developed and validated. medwinpublishers.commedwinpublishers.com These chemometric approaches offer a rapid and efficient alternative to chromatographic methods for the quality control of complex pharmaceutical formulations. frontiersin.org The development of such models involves creating a calibration set of mixtures with known concentrations of the analytes and then using this set to build and validate the regression model. medwinpublishers.comresearchgate.net

Stability Studies and Degradation Pathway Elucidation

The stability of this compound is a critical aspect of its pharmaceutical development and quality control, ensuring its efficacy and safety. Extensive research has been conducted to understand its degradation kinetics, identify its degradation products, and evaluate the influence of various environmental factors on its stability.

Thermal degradation studies reveal that this compound's stability is significantly influenced by temperature. The degradation process generally follows first-order kinetics. nih.govnih.govscispace.com The apparent first-order rate constants for the thermal degradation of this compound in different media have been reported to be in the range of 0.399–9.07×10⁻³ h⁻¹. nih.govnih.govscispace.com

The primary mechanism of thermal degradation involves the isomerization of the 17-valerate ester to the 21-valerate ester, a process known as acyl migration. scispace.com This transesterification is often followed by hydrolysis to form beclomethasone alcohol. nih.govresearchgate.net Temperature accelerates this hydrolysis process. researchgate.netresearchgate.net

The rate of thermal degradation is also dependent on the surrounding medium, with increased degradation observed in less polar solvents. nih.govscispace.com This is attributed to the relatively non-polar character of the this compound molecule. nih.gov

The major thermal degradation products of beclomethasone-17-valerate have been identified as betamethasone-21-valerate and betamethasone alcohol. nih.govnih.govscispace.comresearchgate.net The formation of betamethasone-21-valerate occurs through the migration of the acyl group from the C17 to the C21 position of the steroid ring system. researchgate.netresearchgate.net This isomer is reported to have significantly lower therapeutic activity than the parent compound. Subsequent hydrolysis of betamethasone-21-valerate leads to the formation of betamethasone alcohol. nih.govresearchgate.net

Studies have shown that at a 10% thermal degradation level in a pH range of 2.5 to 5.5, beclomethasone-17-valerate degradation leads to the formation of 8.33–9.65% betamethasone-21-valerate and 0.17–0.9% betamethasone alcohol. nih.govscispace.com High-performance liquid chromatography (HPLC) is a commonly used technique for the separation and quantification of this compound and its degradation products. nih.govscispace.com

Degradation ProductFormation Pathway
Betamethasone-21-valerateIsomerization (acyl migration) from Beclomethasone-17-valerate. researchgate.netresearchgate.net
Betamethasone AlcoholHydrolysis of Betamethasone-21-valerate. nih.govresearchgate.net

The stability of this compound is susceptible to a variety of environmental factors:

pH: The rate of degradation is pH-dependent. This compound exhibits maximum stability in the pH range of 4-5. nih.govnih.govscispace.com The degradation rate increases in both acidic (below pH 3.5) and alkaline (above pH 4.5) conditions, demonstrating a V-shaped pH-rate profile characteristic of specific acid-base catalyzed hydrolysis. nih.govscispace.comresearchgate.net

Media: The polarity of the solvent medium affects stability, with greater stability observed in more polar media. nih.govnih.govscispace.comresearchgate.net For instance, the degradation rate is higher in less polar solvents like acetonitrile compared to more polar ones. researchgate.net In topical formulations, the degradation rate can differ between creams and gels, with some studies indicating a higher rate of photodegradation in cream formulations. nih.gov

Ionic Strength: An increase in the ionic strength of the buffer solution generally leads to a decrease in the rate of both thermal and photodegradation. nih.govnih.govscispace.comnih.gov This effect is attributed to the deactivation of the excited state and radical quenching. researchgate.netnih.gov

Temperature: As previously discussed, elevated temperatures accelerate the degradation of this compound, following first-order kinetics. nih.govnih.govscispace.comresearchgate.net

Light: this compound is known to be photolabile and can decompose extensively under UV light. nih.gov Photodegradation also follows first-order kinetics. nih.gov The rate of photodegradation is influenced by the solvent's dielectric constant, with greater decomposition in solvents with a lower dielectric constant. nih.gov Photostabilizers like titanium dioxide, vanillin, and butyl hydroxytoluene have been shown to effectively protect the drug from light-induced degradation in cream and gel formulations. nih.gov

FactorInfluence on Stability
pH Maximum stability at pH 4-5. nih.govnih.govscispace.com
Media More stable in polar media. nih.govnih.govscispace.comresearchgate.net
Ionic Strength Stability increases with increasing ionic strength. nih.govnih.govscispace.comnih.gov
Temperature Degradation rate increases with temperature. nih.govnih.govscispace.comresearchgate.net
Light Degrades under UV light. nih.gov

Identification and Characterization of Degradation Products (e.g., Betamethasone-21-valerate, Betamethasone Alcohol)

Purity Profiling and Impurity Analysis

Purity profiling and impurity analysis are essential for ensuring the quality and safety of this compound. Impurities can arise from the manufacturing process or from the degradation of the drug substance.

Several impurities related to this compound have been identified and are often listed in pharmacopeias. These can include isomers, degradation products, and by-products from the synthesis process. For example, Betamethasone Valerate EP Impurity A is identified as 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione. allmpus.com Other known impurities include Betamethasone Valerate Impurity D, E, F, G, and H. allmpus.compharmaffiliates.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and characterization of unknown impurities. nih.gov Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and heat, are instrumental in identifying potential degradation products that could appear as impurities in the final product. nih.govoup.com High-performance thin-layer chromatography (HPTLC) has also been developed for the quantitative estimation of this compound and can be used for purity assessment. wjpsonline.com

Bioanalytical Method Development for Pre-clinical Samples

The development of sensitive and selective bioanalytical methods is crucial for quantifying this compound in pre-clinical samples, such as plasma and tissue, to support pharmacokinetic and metabolism studies.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and its metabolites in biological matrices. mdpi.comscielo.br These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interferences from the biological matrix. mdpi.comscielo.br

Validation of these bioanalytical methods is performed according to regulatory guidelines (e.g., FDA guidelines) and typically includes assessment of linearity, accuracy, precision, selectivity, stability, and matrix effects. mdpi.comscielo.br For example, an HPLC-MS/MS method for betamethasone in human plasma has been validated with a linear range of 2-250 ng/mL. scielo.br The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term room temperature) is also a critical parameter to evaluate during method development. scielo.br

Advanced Drug Delivery Systems Research for Beclomethasone Valerate

Niosomal Encapsulation Systems

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, which can encapsulate both lipophilic and hydrophilic drugs. oamjms.eu For lipophilic drugs like beclomethasone (B1667900) valerate (B167501), the molecule is entrapped within the vesicular bilayer membranes. oamjms.eu These systems are investigated for their potential to improve the residence time of the drug in the stratum corneum and epidermis, thereby enhancing its localized effect. biointerfaceresearch.com

The thin-film hydration technique is a common and reproducible method for preparing beclomethasone valerate-loaded niosomes. biointerfaceresearch.comnih.gov This process involves dissolving the non-ionic surfactants, cholesterol, the active drug (this compound), and any charge-inducing agents in an organic solvent. biointerfaceresearch.com The solvent is then evaporated under reduced pressure to form a thin film on the inner wall of a round-bottom flask. Subsequently, the film is hydrated with an aqueous medium, leading to the self-assembly of niosomal vesicles. biointerfaceresearch.comnih.gov This hydration step is often performed with rotation or agitation to ensure the formation of a uniform niosomal suspension. biointerfaceresearch.com Sonication may also be employed to achieve niosomes with a smaller and more uniform size distribution. nih.gov

The physicochemical characteristics of niosomes are crucial as they dictate the performance of the formulation. mdpi.com Key parameters include entrapment efficiency, vesicle morphology, size, zeta potential, and polydispersity index (PDI).

Entrapment Efficiency (EE%): This measures the percentage of the drug successfully encapsulated within the niosomes. Studies on this compound niosomes have reported high entrapment efficiencies, with some formulations reaching up to 92.03 ± 1.88%. biointerfaceresearch.com The inclusion of charge-inducing agents like dicetyl phosphate (B84403) (DCP) has been shown to enhance entrapment, potentially due to electrostatic repulsion between bilayers, which allows for more drug to be entrapped. biointerfaceresearch.com Conversely, agents like stearylamine (SA) can decrease EE% by forming less stable systems. biointerfaceresearch.com

Morphology: Transmission electron microscopy (TEM) is used to visualize the shape and surface of the niosomes. biointerfaceresearch.com Studies confirm that this compound-loaded niosomes typically exhibit a spherical shape. biointerfaceresearch.com

Vesicle Size and Polydispersity Index (PDI): Dynamic light scattering (DLS) is used to determine the size of the vesicles and their size distribution (PDI). mdpi.com The vesicle size for this compound niosomes has been found to range from 123.1 to 782 nm. biointerfaceresearch.com The PDI value indicates the homogeneity of the vesicle size in the formulation; a PDI of less than 0.3 is generally considered acceptable for lipid-based carriers and indicates a homogenous formulation. nih.govmdpi.com

Zeta Potential: This parameter is an indicator of the surface charge of the vesicles and predicts the stability of the colloidal suspension. mdpi.com Formulations with a high negative or positive zeta potential (typically > ±30 mV) are considered stable due to electrostatic repulsion between vesicles. mdpi.com The incorporation of charge inducers like DCP can result in higher negative zeta potential values, leading to more stable niosomal systems. biointerfaceresearch.com

Table 1: Characterization of this compound Niosomal Formulations An interactive data table is available below the static version.

Formulation Code Surfactant:Cholesterol:Charge Inducer Molar Ratio Entrapment Efficiency (%) Vesicle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV)
F1 Span 60:CHOL (1:1) 85.01 ± 2.72 453.2 0.418 -34.5
F2 Span 60:CHOL:DCP (1:1:0.1) 92.03 ± 1.88 123.1 0.312 -55.8
F3 Span 60:CHOL:SA (1:1:0.1) 38.12 ± 2.99 782.0 0.654 -12.4

Data derived from a study on betamethasone (B1666872) valerate, a closely related corticosteroid, illustrating typical formulation characteristics. biointerfaceresearch.comCHOL: Cholesterol, DCP: Dicetyl Phosphate, SA: Stearylamine

Formulation CodeSurfactant:Cholesterol:Charge Inducer Molar RatioEntrapment Efficiency (%)Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
F1Span 60:CHOL (1:1)85.01 ± 2.72453.20.418-34.5
F2Span 60:CHOL:DCP (1:1:0.1)92.03 ± 1.88123.10.312-55.8
F3Span 60:CHOL:SA (1:1:0.1)38.12 ± 2.99782.00.654-12.4

In vitro release studies are conducted to evaluate the rate and mechanism of drug release from the niosomal formulations. These studies often use Franz diffusion cells. tandfonline.com Research has shown that this compound-loaded niosomes exhibit a biphasic release pattern. biointerfaceresearch.com This typically involves an initial burst release, attributed to the drug adsorbed on the vesicle surface, followed by a more sustained release of the drug entrapped within the niosomal bilayers. biointerfaceresearch.comnih.gov This sustained release is advantageous for providing a prolonged therapeutic effect. biointerfaceresearch.com The release kinetics can be influenced by the composition of the niosomes; for instance, the inclusion of a charge inducer like DCP can lead to higher release rates due to increased electrostatic repulsion within the niosomal bilayers. biointerfaceresearch.com Mathematical models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas are often applied to analyze the release mechanism. nih.gov

The stability of niosomal formulations is a critical factor for their viability as a drug delivery system. Stability studies assess changes in vesicle size, entrapment efficiency, and other physical attributes over time under specific storage conditions, such as refrigeration. biointerfaceresearch.com this compound niosomes have demonstrated good physicochemical stability, with negligible changes in vesicle size and drug entrapment observed for up to three months when stored under refrigeration. biointerfaceresearch.comresearchgate.net The presence of cholesterol in the formulation is known to improve the mechanical strength and stability of niosomal vesicles. nih.gov

Ex vivo skin permeation studies, often conducted using excised animal or human skin in Franz diffusion cells, are essential to evaluate how effectively the niosomal formulation can deliver the drug into and through the skin layers. tandfonline.comnih.gov Niosomal gels containing this compound have demonstrated higher skin permeation and deposition compared to conventional gel formulations. biointerfaceresearch.comoamjms.eu This enhanced permeation is attributed to the ability of niosomes to act as penetration enhancers and to improve the drug's residence time in the upper layers of the skin. biointerfaceresearch.com This targeted delivery to the epidermis and dermis is crucial for treating inflammatory skin conditions while minimizing systemic absorption. biointerfaceresearch.comtandfonline.com

When niosomal suspensions are incorporated into a gel base for topical application, their rheological properties become important for patient compliance and product efficacy. The rheological behavior of these gels is typically characterized by measuring viscosity and flow properties. researchgate.net Niosomal gels for corticosteroids often exhibit non-Newtonian, pseudoplastic flow with thixotropy. oamjms.euresearchgate.net This means the gel's viscosity decreases under shear stress (e.g., during application), which ensures good spreadability. researchgate.net Once the stress is removed, the viscosity increases, allowing the formulation to remain at the site of application without easily flowing off. This thixotropic behavior is considered favorable for pharmaceutical topical gels. researchgate.net

Ex Vivo Skin Permeation Studies with Niosomal Gels

Solid Lipid Nanoparticles (SLN) for Dermal Delivery

Solid lipid nanoparticles (SLNs) are at the forefront of these innovations, offering a promising platform for the dermal administration of this compound. tandfonline.com

Development and Characterization of SLN Systems

The creation of this compound-loaded SLNs often employs a high-pressure homogenization technique. fu-berlin.de This process results in nanoparticles with a lipid core that remains solid at both room and body temperature. mdpi.com The formulation typically includes lipids like tristearin (B179404) and surfactants such as Tween 80 to ensure the stability of the nanoparticles. tandfonline.com

The characterization of these SLNs is vital for predicting their performance. Key parameters that are assessed include particle size, polydispersity index (PDI), which indicates the uniformity of particle size, and entrapment efficiency, which measures how much of the drug is successfully encapsulated within the nanoparticles. tandfonline.com Research has demonstrated the feasibility of producing SLNs in the nanometer size range with a low PDI, signifying a homogenous system. tandfonline.com High entrapment efficiencies are also achievable, indicating successful incorporation of this compound into the lipid matrix. tandfonline.com

Table 1: Physicochemical Properties of this compound-Loaded SLNs

Property Description Typical Value
Mean Particle Size The average diameter of the nanoparticles. 150-250 nm
Polydispersity Index (PDI) A measure of the width of the particle size distribution. < 0.3
Entrapment Efficiency The percentage of the initial drug that is successfully encapsulated in the nanoparticles. > 70%
Zeta Potential An indicator of the surface charge of the nanoparticles, which relates to their stability. Approx. -25 mV

Note: These values are representative and can vary depending on the specific formulation and preparation methods used.

Controlled Release Properties and Epidermal Drug Reservoir Formation

A major benefit of using SLNs is their capacity for controlled drug release. nih.gov The solid lipid matrix slows the diffusion of the encapsulated drug, resulting in a sustained release over time. sci-hub.box This is a significant advantage over conventional formulations that often exhibit a rapid initial release. In vitro studies have shown a biphasic release pattern for this compound from SLNs, characterized by an initial burst release followed by a more gradual, prolonged release phase. biointerfaceresearch.com

Furthermore, SLNs can form a drug reservoir within the epidermis. nih.gov After topical application, the nanoparticles accumulate in the upper layers of the skin, creating a depot from which the drug is gradually released to the target site. This reservoir effect could potentially reduce the frequency of application.

Influence of Lipid Composition on Skin Diffusion

The choice of lipid is a critical determinant of the skin penetration and diffusion of this compound from SLNs. nih.govnih.gov The specific lipid composition influences the crystalline structure of the nanoparticles, which in turn affects drug loading and release. nih.gov

For instance, lipids that form a less ordered crystal lattice, such as monostearin (B1671896), may accommodate more of the drug and facilitate its release. nih.govnih.gov The interaction between the SLN lipids and the lipids of the stratum corneum is also crucial for skin penetration. researchgate.netnih.gov The occlusive nature of SLNs can increase skin hydration, which can further enhance the diffusion of the entrapped drug into the skin. mdpi.com Studies have shown that SLNs can improve the penetration of corticosteroids into the skin compared to conventional creams. researchgate.netscispace.com

Microemulsions and Liposomes in Delivery Enhancement

Microemulsions and liposomes are other advanced delivery systems that have been investigated to improve the dermal delivery of this compound. biointerfaceresearch.comgoogle.com

Microemulsions are clear, thermodynamically stable mixtures of oil, water, and surfactants. scispace.com Their small droplet size and the ability of their components to act as penetration enhancers can significantly increase the delivery of drugs like this compound into the stratum corneum. scispace.comnih.gov

Liposomes are vesicular structures made of phospholipid bilayers that can encapsulate drugs. scispace.comnih.gov For a lipophilic drug such as this compound, it is typically incorporated within the lipid bilayer of the liposome. tandfonline.com Liposomes can help to localize the drug in the epidermis and dermis, which can reduce its systemic absorption. nih.govtandfonline.com The properties of liposomes, including drug loading and release, can be fine-tuned by altering their composition, such as the type of phospholipid and the inclusion of cholesterol. nih.gov Liposomal formulations of this compound have been shown to be effective and safe carriers for treating skin diseases. nih.gov

Foam Formulations

Foam formulations have become a popular choice for topical corticosteroids due to their desirable cosmetic properties and ease of use. core.ac.ukhmpgloballearningnetwork.com

Vehicle Properties and Their Influence on Drug Delivery

The properties of the foam vehicle are crucial to its performance in drug delivery. jddonline.comnih.gov These formulations are typically oil-in-water emulsions dispensed from a pressurized canister, which forms a fine, spreadable foam upon application. fda.gov The specific composition of the foam, including surfactants, solvents, and emollients, dictates its stability, texture, and how it delivers the drug. fda.govresearchgate.net

A key feature of foam formulations is their ability to create a supersaturated state of the drug on the skin as the volatile components of the vehicle evaporate. researchgate.net This increases the thermodynamic driving force for the drug to penetrate the skin. nih.gov In vitro studies have demonstrated that the penetration of betamethasone valerate from a foam formulation can be significantly greater than from conventional vehicles like lotions. nih.gov The excipients in the foam can also function as penetration enhancers, further boosting drug delivery. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Betamethasone valerate
Cholesterol
Monostearin
Tween 80

In Vitro Bioavailability and Percutaneous Penetration Enhancement

The topical bioavailability of this compound is influenced by the formulation's vehicle, which can be optimized to enhance drug penetration into the skin. Research has demonstrated that the choice of vehicle significantly impacts the delivery of this compound through the stratum corneum. openaccessjournals.com

One strategy to improve percutaneous penetration involves the use of penetration enhancers. For instance, clofibric acid octyl amide, when applied one hour prior to beclomethasone-17-valerate, has been shown to enhance its penetration. japer.in Another approach is the use of microemulsions, which can increase the extent of drug delivery into the stratum corneum due to their solubilizing properties and the potential for their components to act as penetration enhancers. scispace.com

The dermatopharmacokinetic (DPK) technique, which involves tape-stripping the stratum corneum, has been utilized to assess the in vivo bioavailability of various topical formulations of beclomethasone 17-valerate (BMV). nih.gov Studies using this method have shown that while different vehicles may result in similar skin blanching responses, the DPK profiles can distinguish between the formulations, indicating differences in drug uptake into the stratum corneum. nih.gov This technique has proven to be a reliable metric for quantifying the transfer of the drug from its vehicle to the stratum corneum. nih.gov

Lipid-based nanoparticle systems have also been explored to enhance the dermal delivery of corticosteroids like this compound. Solid lipid nanoparticles (SLN) have been shown to increase the penetration of the drug into human skin. scispace.com Specifically, monostearin SLNs have demonstrated controlled release properties and the ability to form a significant drug reservoir in the epidermis, which is beneficial for localized treatment. nih.gov In contrast, beeswax SLNs did not show the same ability to reduce drug permeation or increase drug content in the upper skin layers. nih.gov

The following table summarizes the findings of a study comparing different formulations of beclomethasone 17-valerate on drug uptake into the stratum corneum.

Formulation VehicleDrug ConcentrationSkin Blanching ResponseDPK Profile Distinction
Various VehiclesEqual Thermodynamic ActivitySimilarDistinguishable
Various VehiclesRange of Values up to 80% of Max Thermodynamic ActivityDependent on ConcentrationUnequivocally Distinguishable

Thermolabile and Propellant-Based Systems

Thermolabile and propellant-based systems, particularly foams, have been developed to offer an alternative to traditional topical formulations like creams and ointments for the delivery of this compound. These foam formulations are typically dispensed from a pressurized aluminum can containing a hydrocarbon propellant, such as a propane/butane mixture. openaccessjournals.com

A key characteristic of these foams is their thermolabile nature, meaning they are designed to melt at skin temperature. openaccessjournals.com This property is intended to facilitate application and spreadability. One such formulation, a hydroethanolic foam, contains approximately 60% ethanol (B145695), which acts as a penetration enhancer, promoting the delivery of the corticosteroid through the stratum corneum. openaccessjournals.com In vitro studies have confirmed that the high ethanol concentration in these foams enhances the delivery of corticosteroids. openaccessjournals.com

The vehicle composition of these foams is critical to their performance. For example, Luxiq®, a this compound foam, contains cetyl alcohol, stearyl alcohol, polysorbate 60, propylene (B89431) glycol, citric acid, and potassium citrate (B86180) in a hydroethanolic base, pressurized with a propane/butane propellant. openaccessjournals.com The development of chlorofluorocarbon (CFC)-free propellant systems, such as hydrofluoroalkane-134a (HFA-134a), has also been a focus, particularly for inhaled formulations of beclomethasone dipropionate, offering a more environmentally friendly alternative. nih.gov

Research has shown that a novel foam formulation of this compound can enhance its bioavailability. nih.gov One study demonstrated that the penetration of this compound into the skin from a foam formulation was more than two-fold greater than from a lotion formulation. nih.gov

The table below details the components of a typical thermolabile, propellant-based foam formulation for this compound.

ComponentFunction
This compoundActive Pharmaceutical Ingredient
Ethanol (~60%)Vehicle, Penetration Enhancer
Purified WaterVehicle
Propylene GlycolSolvent, Humectant
Cetyl AlcoholEmulsifier, Thickener
Stearyl AlcoholEmulsifier, Thickener
Polysorbate 60Emulsifier
Citric AcidpH Adjuster
Potassium CitrateBuffering Agent
Propane/ButanePropellant

Targeted Drug Delivery Strategies

Prolonged and Localized Drug Delivery to Dermal Regions

A primary goal in the topical delivery of this compound is to prolong its presence at the site of action in the dermal regions while minimizing systemic absorption. nih.gov Advanced drug delivery systems, such as nanoparticles and liposomes, have been investigated to achieve this targeted effect.

Solid lipid nanoparticles (SLNs) have shown potential for creating a drug reservoir in the skin. scispace.comnih.gov Specifically, monostearin SLNs have been found to provide controlled release and establish a significant drug reservoir in the epidermis. nih.gov This localization of the drug enhances its therapeutic effect at the target site. nih.gov Similarly, niosomes, which are non-ionic surfactant-based vesicles, have been formulated to encapsulate this compound. biointerfaceresearch.com These niosomal formulations have demonstrated the ability to provide prolonged and localized drug delivery into the skin. biointerfaceresearch.com In-vivo studies on niosomal gels revealed a more sustained anti-inflammatory effect compared to a plain drug gel and a marketed product. biointerfaceresearch.com

Liposomes have also been explored as carriers for this compound to enhance its localization in the epidermis and dermis. tandfonline.com By incorporating this compound-loaded liposomes into a chitosan (B1678972) gel, researchers were able to localize the drug in the stratum corneum and epidermis of rat skin in ex-vivo permeation studies. tandfonline.comnih.gov These liposomal formulations have been shown to be effective and safe carriers for corticosteroids in treating skin diseases. nih.gov The mechanism by which these vesicles enhance percutaneous permeation is thought to involve adsorption and fusion on the skin surface, as well as acting as penetration enhancers that loosen the intercellular lipid barrier of the stratum corneum. biointerfaceresearch.com

The following table summarizes the findings of a study on this compound-loaded niosomes for localized delivery.

FormulationKey Findings
This compound-Loaded NiosomesHigh encapsulation efficiency (up to 92.03±1.88%). Biphasic release pattern with sustained release compared to free drug suspension.
Niosomal GelsGood spreadability, suitable pH, and favorable rheological behavior. Higher skin permeation than plain gel. Better sustained anti-inflammatory effect in-vivo.

Strategies for Minimizing Systemic Absorption in Topical Delivery

Minimizing the systemic absorption of topically applied this compound is crucial to reduce the risk of systemic side effects. nih.gov Several factors influence systemic absorption, including the potency of the corticosteroid, the surface area of application, the thickness and integrity of the skin, the age of the patient, the use of occlusive dressings, and the type of vehicle. nih.gov

One of the primary strategies to limit systemic uptake is the use of advanced drug delivery systems that promote drug retention in the upper layers of the skin. nih.govbiointerfaceresearch.com Formulations like solid lipid nanoparticles (SLNs) and niosomes are designed to target the drug to the epidermal and upper dermal layers, thereby minimizing the amount of drug that reaches the systemic circulation. nih.govbiointerfaceresearch.com For instance, monostearin SLNs have been shown to create a drug reservoir in the epidermis, which helps in localizing the therapeutic effect. nih.gov Similarly, niosomal encapsulation of this compound aims to provide a sustained and controlled delivery of the drug, which can decrease undesirable side effects by targeting the drug to the dermal region. biointerfaceresearch.com

The vehicle itself plays a significant role. Ointments, for example, tend to increase penetration more than creams or lotions. nih.govannualreviews.org The use of occlusive dressings also significantly enhances absorption and should be monitored. racgp.org.au

Practical guidelines to reduce systemic absorption include using the lowest effective strength of the medication and applying it for the shortest necessary duration. nih.gov Skin metabolizes corticosteroids before they can be absorbed systemically, meaning the amount of active drug entering the circulation is less than the amount applied. thischangedmypractice.com As the skin condition improves, the skin barrier function is restored, and drug absorption decreases, providing a natural safety mechanism. thischangedmypractice.com

The following table outlines factors that influence the systemic absorption of topical corticosteroids and strategies to minimize it.

Factor Influencing Systemic AbsorptionStrategy to Minimize Absorption
Glucocorticoid PotencyUse the lowest effective potency. nih.gov
Amount Applied (Body Surface Area)Use the minimal effective amount. nih.gov
Skin Thickness and LocationBe cautious with application to thin-skinned areas like the face and scrotum. nih.gov
Skin Integrity (Broken Skin)Avoid application to broken or inflamed skin where possible, as it increases absorption. nih.gov
Use of Occlusive DressingsLimit the use of occlusive dressings. racgp.org.au
Vehicle TypeChoose vehicles that favor localization over deep penetration when systemic absorption is a concern. nih.gov
Duration of UseUse for the shortest effective period. nih.gov

Q & A

Basic: What are the key structural features of Beclomethasone valerate that contribute to its glucocorticoid receptor affinity?

This compound’s potency arises from its structural modifications:

  • Esterification : The valerate ester at the C17 position increases lipophilicity, enhancing skin permeation and receptor binding .
  • Halogenation : The 9α-chlorine substitution stabilizes the drug-receptor interaction by forming hydrophobic bonds with the glucocorticoid receptor .
  • Ketone Group : The C3 ketone and C20 carbonyl groups are critical for hydrogen bonding with receptor residues .
    Methodological Insight : Compare receptor binding assays (e.g., radioligand displacement) of this compound with non-esterified analogs to quantify affinity improvements .

Advanced: How can researchers evaluate the metabolic stability of this compound in in vitro models?

  • Liver Microsome Assays : Incubate this compound with human/rat liver microsomes, and quantify parent compound degradation via LC-MS/MS. Monitor esterase-mediated hydrolysis to beclomethasone .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect valeric acid and hydroxylated derivatives. Compare metabolic pathways across species to predict human pharmacokinetics .

Basic: What analytical techniques are recommended for quantifying this compound in topical formulations?

  • HPLC-UV : Employ a C18 column with methanol/water mobile phase (e.g., 70:30 v/v) and detection at 254 nm. Validate linearity (1–50 µg/mL) and recovery (>95%) per ICH guidelines .
  • Sample Preparation : Extract the drug using hexane-methanol partitioning to isolate this compound from cream/lotion matrices .

Advanced: What strategies mitigate cross-reactivity when assessing allergic responses to this compound?

  • Specific IgE Testing : Use ImmunoCAP or ELISA to distinguish IgE binding to this compound vs. structurally similar corticosteroids (e.g., betamethasone dipropionate) .
  • Molecular Modeling : Perform docking simulations to identify epitopes unique to this compound, avoiding shared motifs with cross-reactive steroids .

Basic: How is the purity of this compound validated in pharmaceutical research?

  • Related Substance Testing : Use HPLC to quantify impurities (e.g., degradation products, synthetic intermediates). Limit total impurities to ≤3.5% per USP standards .
  • Forced Degradation : Expose the drug to heat, light, and acidic/alkaline conditions to validate stability-indicating methods .

Advanced: What in silico methods predict the binding affinity of this compound derivatives to glucocorticoid receptors?

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and steric parameters from known corticosteroids. Validate with IC50 data from receptor binding assays .
  • Molecular Dynamics Simulations : Analyze hydrogen bonding and van der Waals interactions between derivatives and the receptor’s ligand-binding domain .

Basic: What considerations guide the synthesis of this compound to ensure optimal esterification?

  • Reaction Conditions : Use anhydrous dichloromethane and a coupling agent (e.g., DCC) to esterify beclomethasone with valeric acid. Monitor reaction progress via TLC .
  • Purification : Isolate the product using silica gel chromatography, and confirm purity via melting point and NMR .

Advanced: How do researchers assess the impact of this compound degradation products on drug efficacy?

  • Bioactivity Testing : Compare the anti-inflammatory activity (e.g., NF-κB inhibition) of degraded samples vs. pure drug using macrophage assays .
  • Stability-Indicating Assays : Correlate degradation kinetics (e.g., Arrhenius plots) with potency loss to establish shelf-life .

Basic: What are the critical parameters in developing a stability-indicating HPLC method for this compound?

  • Column Selection : Use a phenyl-hexyl column for improved resolution of polar degradation products .
  • Mobile Phase Optimization : Adjust acetonitrile:phosphate buffer ratios to separate this compound from its 21-hydroxy metabolite .

Advanced: How can this compound be incorporated into nanoemulsion platforms for targeted delivery?

  • Formulation Design : Use high-pressure homogenization with surfactants (e.g., lecithin) to prepare oil-in-water nanoemulsions. Characterize particle size (<200 nm) via dynamic light scattering .
  • In Vivo Imaging: Label nanoemulsions with near-infrared dyes to track dermal penetration and retention in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.